molecular formula C8H5BrN2 B095205 5-Bromo-1,7-naphthyridine CAS No. 17965-76-3

5-Bromo-1,7-naphthyridine

Numéro de catalogue: B095205
Numéro CAS: 17965-76-3
Poids moléculaire: 209.04 g/mol
Clé InChI: WNFILKMJRFZJBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-1,7-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFILKMJRFZJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488374
Record name 5-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-76-3
Record name 5-Bromo-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Bromo-1,7-naphthyridine from Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 5-Bromo-1,7-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of direct synthetic procedures in the current literature, this document presents a rational, multi-step approach commencing from readily available pyridine derivatives. The core of this proposed synthesis involves the preparation of a key intermediate, 3-amino-5-bromopyridine, followed by the construction of the naphthyridine ring system via a classical cyclization reaction. This guide provides a comprehensive overview of the proposed synthetic strategy, detailed experimental protocols for analogous reactions, and a summary of relevant quantitative data to aid in the practical execution of this synthesis.

Introduction

Naphthyridine cores are privileged structures in drug discovery, forming the backbone of numerous biologically active compounds. The introduction of a bromine atom, as in this compound, offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This guide details a plausible and chemically sound synthetic route to this compound, leveraging established organic chemistry principles and methodologies.

Proposed Overall Synthetic Strategy

The proposed synthesis of this compound is envisioned as a two-stage process. The initial stage focuses on the synthesis of the crucial building block, 3-amino-5-bromopyridine. The second stage involves the construction of the second ring of the 1,7-naphthyridine system using a Skraup-type reaction.

Overall_Synthetic_Workflow Pyridine_Derivative Pyridine Derivative Intermediate 3-Amino-5-bromopyridine Pyridine_Derivative->Intermediate Bromination/ Functional Group Manipulation Target This compound Intermediate->Target Skraup Reaction Route_A_Synthesis Start 5-Bromonicotinamide Product 3-Amino-5-bromopyridine Start->Product NaOH, Br2, H2O Route_B_Synthesis Start 5-Bromo-3-nitropyridine Product 3-Amino-5-bromopyridine Start->Product Pd/C, B2(OH)4, H2O, Acetonitrile Skraup_Reaction Start 3-Amino-5-bromopyridine Intermediate Dihydro-bromo-1,7-naphthyridine (in situ) Start->Intermediate Glycerol, H2SO4 Product This compound Intermediate->Product Oxidizing Agent (e.g., sodium m-nitrobenzenesulfonate)

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-bromo-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of the parent compound, 1,7-naphthyridine, and related derivatives. Detailed experimental protocols for the acquisition of NMR data are also provided, along with a logical workflow for spectral analysis.

Predicted NMR Data for this compound

The chemical shifts for this compound have been predicted based on the known NMR data for the parent 1,7-naphthyridine scaffold and the established substituent effects of the bromine atom. The bromine atom is expected to cause a downfield shift (deshielding) of the signals of nearby protons and carbons, particularly at the ortho and para positions.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The assignments are based on the expected electronic environment of each proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.50 - 8.60ddJ = 4.5, 1.5
H-37.50 - 7.60ddJ = 8.5, 4.5
H-49.00 - 9.10ddJ = 8.5, 1.5
H-68.30 - 8.40dJ = 6.0
H-89.20 - 9.30dJ = 6.0

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituent effect of the bromine.

Carbon Predicted Chemical Shift (δ, ppm)
C-2151.0 - 152.0
C-3121.0 - 122.0
C-4136.0 - 137.0
C-4a153.0 - 154.0
C-5120.0 - 121.0
C-6124.0 - 125.0
C-8149.0 - 150.0
C-8a138.0 - 139.0

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Experimental Protocols for NMR Analysis

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy
  • Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

Logical Workflow for Spectral Analysis and Structure Elucidation

The following diagram illustrates the logical workflow for the analysis of NMR data to confirm the structure of this compound.

G cluster_0 Data Acquisition cluster_1 Spectral Processing and Analysis cluster_2 Structure Confirmation A Prepare Sample (5-10 mg in 0.6 mL CDCl3) B Acquire 1D 1H NMR Spectrum A->B C Acquire 1D 13C NMR Spectrum A->C D Acquire 2D NMR (COSY, HSQC, HMBC) (Optional, for confirmation) A->D E Process Spectra (Fourier Transform, Phasing, Baseline Correction) B->E C->E D->E K Analyze 2D Correlations (COSY: H-H, HSQC: C-H, HMBC: long-range C-H) D->K F Reference Spectra to TMS (0 ppm) E->F G Integrate 1H Signals F->G H Determine Multiplicities and Coupling Constants (J) F->H I Assign 1H and 13C Signals G->I H->I J Compare Experimental Data with Predicted Values I->J L Confirm Structure of This compound J->L K->L

A logical workflow for the NMR-based structural elucidation of this compound.

Signaling Pathways and Molecular Interactions

While NMR spectroscopy primarily provides structural information, the detailed electronic data obtained can be used to infer potential molecular interactions. The electron-withdrawing nature of the nitrogen atoms and the bromine substituent in this compound creates a specific electrostatic potential surface. This can guide the design of molecules that interact with this scaffold through hydrogen bonding or halogen bonding, which are crucial in drug-receptor interactions.

The diagram below illustrates the relationship between the structural features of this compound and its potential for molecular interactions.

G A This compound B Electron-Deficient Aromatic System A->B C Hydrogen Bond Acceptors (N1, N7) B->C D Halogen Bond Donor (Bromine at C5) B->D E Potential for π-π Stacking B->E F Interaction with Biological Targets (e.g., Enzymes, Receptors) C->F D->F E->F G Modulation of Biological Activity F->G

Potential molecular interaction pathways of this compound.

This technical guide provides a foundational understanding of the NMR characteristics of this compound. The provided protocols and workflows offer a practical framework for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds. The predicted data serves as a valuable reference point for the analysis of experimentally acquired spectra.

Mass Spectrometry Analysis of 5-Bromo-1,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, detailed experimental mass spectrometry data for 5-Bromo-1,7-naphthyridine is not extensively available in the public domain. The following guide is a comprehensive theoretical framework based on predicted data and established principles of mass spectrometry for heterocyclic and halogenated compounds. This document is intended to serve as a reference for researchers and professionals in drug development and analytical chemistry.

Introduction

This compound is a halogenated heterocyclic compound with a naphthyridine core, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a bromine atom can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity, making it a key target for analytical characterization. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. This guide provides a technical overview of the mass spectrometric analysis of this compound, including predicted data, a generalized experimental protocol, and a plausible fragmentation pathway.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the compound, which are essential for its identification.

Ion/AdductMolecular FormulaCalculated m/z
[M] C₈H₅BrN₂207.9636
[M+H]⁺ C₈H₆BrN₂⁺208.9709
[M+Na]⁺ C₈H₅BrN₂Na⁺230.9528
[M-H]⁻ C₈H₄BrN₂⁻206.9563
[M+NH₄]⁺ C₈H₉BrN₃⁺225.9974
[M+K]⁺ C₈H₅BrN₂K⁺246.9268

Data sourced from PubChem predictions.[1]

Experimental Protocol: High-Resolution Mass Spectrometry

This section outlines a generalized protocol for the analysis of this compound using a high-resolution mass spectrometer, such as an Electrospray Ionization-Time of Flight (ESI-TOF) instrument.[2]

3.1. Sample Preparation

  • Solvent Selection: Dissolve a small amount of this compound in a high-purity solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture thereof. The final concentration should be in the range of 1-10 µg/mL.

  • Solution Preparation: Prepare the sample solution by accurately weighing the compound and dissolving it in the chosen solvent. Ensure complete dissolution, using sonication if necessary.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

3.2. Instrumentation and Data Acquisition

  • Mass Spectrometer: An ESI-TOF mass spectrometer is recommended for accurate mass measurements.[2]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds to generate the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Mass Spectrometer Parameters (Typical):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.0 - 2.0 Bar

    • Drying Gas (N₂): 6.0 - 8.0 L/min

    • Drying Gas Temperature: 180 - 220 °C

    • Mass Range: m/z 50 - 500

    • Acquisition Rate: 1 spectrum/second

  • Calibration: Calibrate the instrument using a suitable standard calibration solution (e.g., sodium formate or a commercially available ESI-TOF tuning mix) to ensure high mass accuracy.

3.3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To investigate the fragmentation pattern, perform tandem mass spectrometry (MS/MS) experiments.

  • Precursor Ion Selection: Select the [M+H]⁺ ion (m/z 208.9709) as the precursor ion in the first mass analyzer (e.g., a quadrupole).

  • Collision-Induced Dissociation (CID): Induce fragmentation of the selected precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF).

Visualization of Plausible Fragmentation Pathway

While experimental fragmentation data for this compound is scarce, a plausible fragmentation pathway can be proposed based on the principles of mass spectrometry for halogenated and heterocyclic compounds.[3][4][5] Electron Ionization (EI) is a hard ionization technique that typically induces significant fragmentation, providing valuable structural information.[6] A key fragmentation step for bromo-substituted compounds is often the loss of the bromine radical (Br•) or hydrogen bromide (HBr).[3]

Below is a DOT script and the corresponding diagram illustrating a potential fragmentation pathway for this compound under EI conditions.

Fragmentation_Pathway cluster_main Proposed EI Fragmentation of this compound mol This compound C₈H₅BrN₂ M.W. = 209.04 ion Molecular Ion [M]⁺˙ m/z = 208/210 mol->ion Electron Ionization (-e⁻) frag1 [M-Br]⁺ m/z = 129 ion->frag1 - Br• frag2 [M-HBr]⁺˙ m/z = 128/130 (less likely) ion->frag2 - HBr frag3 [C₇H₄N]⁺ m/z = 102 frag1->frag3 - HCN frag4 [C₆H₄]⁺˙ m/z = 76 frag3->frag4 - HCN

Proposed EI fragmentation pathway for this compound.

Interpretation of the Proposed Fragmentation Pathway

  • Molecular Ion ([M]⁺˙): Upon electron ionization, this compound loses an electron to form the molecular ion at m/z 208 and 210, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

  • Loss of Bromine Radical (-Br•): A primary and highly probable fragmentation event is the homolytic cleavage of the C-Br bond, leading to the expulsion of a bromine radical. This results in a stable cation at m/z 129.

  • Loss of Hydrogen Bromide (-HBr): A less common alternative fragmentation could involve the elimination of a neutral hydrogen bromide molecule, which would yield a radical cation at m/z 128 and 130.

  • Sequential Loss of HCN: The fragment at m/z 129 can undergo further fragmentation, characteristic of nitrogen-containing heterocycles, by losing a molecule of hydrogen cyanide (HCN) to form an ion at m/z 102. Subsequent loss of another HCN molecule could lead to the formation of a benzyne radical cation at m/z 76.

This proposed pathway provides a logical framework for interpreting the mass spectrum of this compound and identifying its key structural features. Experimental verification through high-resolution MS/MS analysis is recommended for definitive structural confirmation.

References

The Emerging Therapeutic Potential of 5-Bromo-1,7-naphthyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,7-naphthyridine scaffold has garnered significant attention in medicinal chemistry as a privileged heterocyclic core for the development of novel therapeutics. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities. The introduction of a bromine atom at the 5-position, creating 5-Bromo-1,7-naphthyridine, serves as a crucial synthetic handle for the generation of libraries of derivatives through cross-coupling reactions. This technical guide provides an in-depth overview of the current and potential therapeutic applications of this compound derivatives, with a primary focus on their role as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic workflows.

Kinase Inhibition: A Primary Therapeutic Avenue

Derivatives of this compound have emerged as potent inhibitors of several protein and lipid kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer.

Inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)

Recent research has identified this compound analogs as highly potent and selective inhibitors of PIP4K2A, a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). The dysregulation of PIP4K2A has been implicated in the survival and proliferation of certain cancer cells.

Quantitative Data: Structure-Activity Relationship (SAR) of this compound Analogs as PIP4K2A Inhibitors

The following table summarizes the inhibitory activity of a series of 5-bromo-8-substituted-1,7-naphthyridine analogs against PIP4K2A. The data highlights key structure-activity relationships, demonstrating the impact of substitutions at the 8-position of the naphthyridine core.

Compound IDR¹ (Position 5)R² (Position 8)PIP4K2A IC₅₀ (nM)
1 Br2-ethoxyphenyl2.8
2 Br2-methoxyphenyl3.5
3 Br2-(trifluoromethoxy)phenyl9.1
4 Br2-chlorophenyl12
5 Br2-fluorophenyl18
6 Brphenyl95

Key SAR Observations:

  • The presence of a bromine atom at the 5-position is consistently associated with high potency.

  • Substitution at the 8-position with an aryl group containing an ortho-substituent, such as 2-ethoxyphenyl or 2-methoxyphenyl, leads to the most potent inhibition of PIP4K2A.

Signaling Pathway: PIP4K2A in Phosphoinositide Metabolism

PIP4K2A plays a crucial role in the phosphoinositide signaling pathway by converting PI5P to PI(4,5)P2. This pathway is integral to various cellular functions, and its dysregulation is linked to cancer.

PIP4K2A_Pathway PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 ATP to ADP Downstream Downstream Signaling (e.g., AKT activation) PI45P2->Downstream Inhibitor This compound Derivative Inhibitor->PIP4K2A Inhibition Synthesis_Workflow Start 5-Bromo-8-chloro- 1,7-naphthyridine Step1 Suzuki Coupling (Arylboronic acid, Pd catalyst, base) Start->Step1 Intermediate 5-Bromo-8-aryl- 1,7-naphthyridine Step1->Intermediate Step2 Further Functionalization (optional) Intermediate->Step2 Final Final Inhibitor Step2->Final HPK1_Workflow Start This compound Scaffold Step1 Library Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) Start->Step1 Library Diverse Derivative Library Step1->Library Step2 In Vitro HPK1 Inhibition Assay Library->Step2 Hits Identification of Hit Compounds Step2->Hits Step3 Lead Optimization (SAR studies) Hits->Step3 Leads Optimized Lead Compounds Step3->Leads Step4 In Vivo Efficacy Studies (Immuno-oncology models) Leads->Step4 Candidate Preclinical Candidate Step4->Candidate

Structural Elucidation of 5-Bromo-1,7-naphthyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,7-naphthyridine scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The strategic introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modification through cross-coupling reactions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[4][5] This technical guide provides an in-depth overview of the core methodologies for the synthesis and structural elucidation of 5-bromo-1,7-naphthyridine analogs, including detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers in this field.

Synthesis of this compound Analogs

The construction of the this compound core can be achieved through various synthetic strategies. A common approach involves the initial synthesis of the 1,7-naphthyridine skeleton followed by regioselective bromination. Foundational work demonstrated that direct bromination of 1,7-naphthyridine can yield this compound, although multi-step approaches are often required to achieve high selectivity.[4] Alternative methods, such as the Friedländer or Skraup synthesis, can be employed to construct the naphthyridine ring from substituted pyridine precursors.[4][6]

Once the this compound core is obtained, the bromine atom serves as a key functional group for diversification, most notably through transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions.[4] These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 5-position, or at other positions if the bromine is strategically placed elsewhere. A general synthetic workflow for creating substituted analogs from a bromo-chloro-naphthyridine precursor is illustrated below.

G start 5-Bromo-8-chloro- 1,7-naphthyridine suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki product 5-Bromo-8-substituted- 1,7-naphthyridine Analog suzuki->product diversification Further Diversification (e.g., at 5-Bromo position) product->diversification final_products Diverse Analog Library diversification->final_products

Caption: General synthetic workflow for 5-Bromo-8-substituted-1,7-naphthyridine analogs.

Experimental Protocol: Suzuki Coupling

The following is a generalized protocol for the Suzuki coupling reaction to introduce an aryl group at the 8-position of a 5-bromo-8-chloro-1,7-naphthyridine precursor.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-8-chloro-1,7-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired 5-bromo-8-aryl-1,7-naphthyridine analog.

Structural Elucidation Techniques

The definitive structural confirmation of novel this compound analogs relies on a combination of modern spectroscopic and analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[6] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish definitive structural assignments.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Bromo-8-methoxy-1,7-naphthyridine (Note: These are predicted values based on established principles and similar structures, as detailed experimental data for this specific compound is not widely available.[6] Actual values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.9 - 9.1-
H-37.6 - 7.8-
H-48.2 - 8.4-
C-2-150 - 152
C-3-122 - 124
C-4-137 - 139
C-4a-145 - 147
C-5-118 - 120
C-68.5 - 8.7142 - 144
C-8-160 - 162
C-8a-115 - 117
OCH₃4.0 - 4.254 - 56
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a compound.[6] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[6] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature for these analogs.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for C₈H₅BrN₂ (this compound)

IonCalculated m/zObserved m/z
[M+H]⁺ (C₈H₆⁷⁹BrN₂)⁺208.9709(Typical)
[M+H]⁺ (C₈H₆⁸¹BrN₂)⁺210.9689(Typical)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer (e.g., ESI-TOF or Orbitrap) via direct infusion or through an LC system.

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the [M+H]⁺ ion.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula. The difference should be within a 5 ppm error margin.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7]

Table 3: Illustrative Crystallographic Data Parameters (Note: This table presents typical parameters that would be reported in a crystallographic study and is for illustrative purposes.)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z (molecules/unit cell)4
R-factor (%)< 5
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Biological Context and Structure-Activity Relationships (SAR)

1,7-Naphthyridine analogs have been investigated for various therapeutic applications, with a notable focus on their role as kinase inhibitors.[5] Kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.[5] One such target is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), which is involved in cancer cell growth.[5][8]

G PIP5P PI5P (Phosphatidylinositol 5-phosphate) Kinase PIP4K2A PIP5P->Kinase PIP45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) Kinase->PIP45P2 ATP -> ADP Inhibitor This compound Analog Block Inhibitor->Block

Caption: Inhibition of the PIP4K2A signaling pathway by 1,7-naphthyridine analogs.

Studies on a series of 1,7-naphthyridine analogs have provided key insights into their SAR as PIP4K2A inhibitors. The data shows that substitution at the 5-position with a bromine atom consistently leads to high potency.[5]

Table 4: Structure-Activity Relationship (SAR) Data of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors (Data adapted from studies on 1,7-naphthyridine analogs.[5])

Compound IDR¹ (Position 5)R² (Position 8)PIP4K2A IC₅₀ (nM)
1H2-ethoxyphenyl6.6
2H2-methoxyphenyl13
7Cl2-ethoxyphenyl3.1
8Cl2-methoxyphenyl4.5
13Br2-ethoxyphenyl2.8
14Br2-methoxyphenyl3.9
15Br2-chlorophenyl9.0

The data clearly indicates that halogen substitution at the R¹ position enhances inhibitory activity, with bromo-substituted analogs demonstrating the highest potency.[5] This underscores the importance of the this compound scaffold in designing potent kinase inhibitors.

References

The 1,7-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a diverse range of biological targets. This technical guide provides a comprehensive overview of the 1,7-naphthyridine core, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate ongoing and future drug discovery efforts.

Diverse Biological Activities of the 1,7-Naphthyridine Core

Derivatives of the 1,7-naphthyridine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases. Key areas of investigation include oncology, inflammation, and central nervous system (CNS) disorders.

Anticancer Activity

A significant body of research highlights the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.

One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has demonstrated potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1] Synthetic derivatives, such as the 2,4-disubstituted-1,7-naphthyridines, have also shown significant cytotoxic activity against leukemia, cervical carcinoma, and promyeloblast cells.[2] Furthermore, certain 1,7-naphthyridine analogues have been developed as potent and highly selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in tumor cell growth and survival.[3]

Table 1: Anticancer Activity of Selected 1,7-Naphthyridine Derivatives

Compound/ClassTarget/MechanismCell Line(s)IC50 (µM)Reference(s)
Bisleuconothine AWnt Signaling InhibitorSW480 (Colon)2.74[1]
HCT116 (Colon)3.18[1]
HT29 (Colon)1.09[1]
SW620 (Colon)3.05[1]
Compound 17aNot SpecifiedMOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0[2]
HeLa (Cervical Carcinoma)13.2 ± 0.7[2]
HL-60 (Promyeloblast)8.9 ± 2.2[2]
1,7-Naphthyridine AnaloguesPIP4K2A InhibitorsVarious0.066 - 18.0[2]
Anti-inflammatory Activity

The 1,7-naphthyridine scaffold has also yielded promising anti-inflammatory agents. A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target in inflammatory diseases.[2][4] These compounds have been shown to significantly reduce the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood and have demonstrated oral efficacy in murine models of inflammation.[2][4]

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides

Assay ModelEndpointED50Reference(s)
Acute murine model of inflammation (LPS-induced)TNFα production0.5 mg/kg (oral)[2][4]
Chronic model of adjuvant arthritis in ratsReduction of inflammation< 1 mg/kg (oral)[4]
Central Nervous System (CNS) Activity

In the realm of CNS disorders, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[2] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation. These compounds have demonstrated excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[2][5]

Table 3: CNS Activity of Axially Chiral 1,7-Naphthyridine-6-carboxamide Derivatives

CompoundAssayIC50 (nM)Reference(s)
(9S)-7bInhibition of [¹²⁵I]BH-SP binding in human IM-9 cells0.28[2][5]
(aR,9R)-8bInhibition of [¹²⁵I]BH-SP binding in human IM-9 cells0.45[2][5]
(aR, S)-enantiomer (3a-A)Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells0.80[6]

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, this section presents diagrams of key signaling pathways and experimental workflows.

Signaling Pathways

p38_MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K activate MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylate and activate p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylate and activate Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylate and activate Naphthyridine_Oxide 1,7-Naphthyridine 1-Oxide Naphthyridine_Oxide->p38_MAPK inhibit Inflammatory_Response Inflammatory Response (e.g., TNFα production) Downstream_Substrates->Inflammatory_Response lead to

PIP4K2A_Signaling_Pathway PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A substrate for PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 phosphorylates to Naphthyridine_Inhibitor 1,7-Naphthyridine Inhibitor Naphthyridine_Inhibitor->PIP4K2A inhibits Downstream_Signaling Downstream Signaling PI45P2->Downstream_Signaling activates

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of 1,7-naphthyridine derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add solubilization solution (e.g., DMSO) incubate3->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Suzuki_Coupling_Workflow start Start combine_reagents Combine halo-1,7-naphthyridine, boronic acid, and base in a flask start->combine_reagents add_solvent Add degassed solvent (e.g., Toluene/H2O) combine_reagents->add_solvent add_catalyst Add Palladium catalyst (e.g., Pd(dppf)Cl2) add_solvent->add_catalyst heat_reaction Heat reaction mixture under inert atmosphere (e.g., 100°C) add_catalyst->heat_reaction monitor_reaction Monitor reaction progress (e.g., by TLC) heat_reaction->monitor_reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Filter through Celite monitor_reaction->workup purification Purify the crude product (e.g., column chromatography) workup->purification final_product Obtain functionalized 1,7-naphthyridine purification->final_product

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,7-naphthyridine derivatives.

Synthesis of 1,7-Naphthyridine Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of substituted 1,7-naphthyridines, particularly for introducing aryl or heteroaryl moieties at halogenated positions of the naphthyridine core.

Materials:

  • Halo-1,7-naphthyridine (e.g., 5-bromo-8-chloro-1,7-naphthyridine) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)

  • Base (e.g., Cesium carbonate, 2.0 eq)

  • Degassed solvent (e.g., Toluene and water, 4:1 v/v)

  • Ethyl acetate

  • Celite®

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add the halo-1,7-naphthyridine, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed toluene and water solvent mixture to the tube via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized 1,7-naphthyridine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • 1,7-Naphthyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine derivatives in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vivo Anti-inflammatory Activity: LPS-Induced TNFα Production in Mice

This in vivo model is commonly used to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNFα induced by lipopolysaccharide (LPS).

Materials:

  • Male BALB/c mice (or other suitable strain)

  • 1,7-Naphthyridine derivative formulated for oral administration

  • Vehicle control (the same formulation without the active compound)

  • Lipopolysaccharide (LPS) from E. coli dissolved in sterile saline

  • ELISA kit for murine TNFα

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental conditions for at least one week before the study.

  • Compound Administration: Administer the 1,7-naphthyridine derivative or the vehicle control to the mice via oral gavage at a predetermined dose.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 1.5 hours), induce a systemic inflammatory response by intraperitoneally injecting the mice with a sub-lethal dose of LPS.

  • Blood Collection: At the time of peak TNFα production (typically 1-2 hours after LPS injection), collect blood samples from the mice via cardiac puncture or another appropriate method into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • TNFα Measurement: Measure the concentration of TNFα in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the TNFα levels in the compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of TNFα production for each dose of the test compound and determine the ED50 value (the dose of the compound that causes a 50% reduction in TNFα production).

In Vitro CNS Activity: NK1 Receptor Binding Assay

This assay determines the affinity of a test compound for the tachykinin NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell line expressing the human NK1 receptor (e.g., IM-9 cells)

  • Cell culture medium and supplements

  • Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled Substance P, [¹²⁵I]BH-SP)

  • Unlabeled Substance P (for determining non-specific binding)

  • 1,7-Naphthyridine derivatives

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from the NK1 receptor-expressing cells.

  • Assay Setup: In a 96-well plate, set up the binding reaction in triplicate. To each well, add:

    • A fixed concentration of the radiolabeled ligand ([¹²⁵I]BH-SP).

    • Varying concentrations of the unlabeled 1,7-naphthyridine derivative.

    • For total binding, add binding buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled Substance P.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The 1,7-naphthyridine core continues to be a highly fruitful scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. This technical guide has provided a snapshot of the current landscape, offering valuable quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that further exploration of this privileged structure will lead to the discovery of new and improved medicines for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-1,7-naphthyridine. The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, and the ability to functionalize it at the 5-position via C-C bond formation is crucial for the synthesis of novel drug candidates and molecular probes.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. Its high functional group tolerance and relatively mild reaction conditions make it an invaluable tool in modern organic synthesis.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic boronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-1,7-naphthyridine.

Scheme 1: Suzuki Coupling of this compound

G cluster_reagents reactants This compound + R-B(OH)2 product 5-Aryl-1,7-naphthyridine reactants->product reagents Pd Catalyst, Base Solvent, Heat

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Conditions

The selection of catalyst, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes common conditions used for the Suzuki coupling of structurally similar bromo-aza-heterocycles, which can serve as a starting point for optimizing the reaction of this compound.

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (2-5)K₂CO₃ (2-3)Dioxane/H₂O80-10012-2470-95
Pd(dppf)Cl₂ (2-5)Cs₂CO₃ (2-3)Toluene, Dioxane, or DMF80-1102-1280-98
Pd(OAc)₂/Ligand (2-5)K₃PO₄ (2-3)DMF, Toluene/H₂O80-1208-2465-90

Note: Yields are highly dependent on the specific boronic acid used and require empirical optimization.

Experimental Protocols

This section provides a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. The conditions are a general starting point and may require optimization for specific substrates.

Materials:
  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-aryl-1,7-naphthyridine.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

G setup Reaction Setup: - this compound - Boronic Acid - Base inert Inert Atmosphere: Evacuate & backfill with Ar/N2 setup->inert add Addition of Solvent & Catalyst inert->add react Reaction: Heat with stirring add->react monitor Monitoring: TLC or LC-MS react->monitor workup Aqueous Workup: Extraction with organic solvent monitor->workup Upon completion purify Purification: Column Chromatography workup->purify product Final Product: 5-Aryl-1,7-naphthyridine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r_pdx_l R-Pd(II)-X-Ln oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation r_pdr_l R-Pd(II)-R'-Ln transmetalation->r_pdr_l reductive_elimination Reductive Elimination r_pdr_l->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product rx R-X (this compound) rx->oxidative_addition boronic R'-B(OR)2 borate [R'-B(OR)2(Base)]- boronic->borate base Base base->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is followed by transmetalation with the boronate species, which is formed by the reaction of the boronic acid with the base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-1,7-naphthyridine. The 1,7-naphthyridine scaffold is a key heterocyclic motif in medicinal chemistry, and the functionalization at the 5-position via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For heteroaromatic compounds like this compound, these reactions allow for the introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. This document covers several key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901692
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1101878
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High

Note: Yields are based on reactions with structurally similar bromo-azaheterocycles and represent expected outcomes.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture to 90 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Arylboronic Acid, Base, Catalyst Inert Evacuate and Backfill with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 90°C, 16h) Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 5-Aryl-1,7-naphthyridine Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-1,7-naphthyridines. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[1]

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)DMF80690-95
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT12~85
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2.5)Toluene708High
41-HeptynePd(OAc)₂ (2) / XPhos (4)- (Cu-free)Cs₂CO₃ (2)Dioxane1002475-85

Note: Yields are based on reactions with structurally similar bromo-azaheterocycles and represent expected outcomes.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask, combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R'(L2) Transmetalation Ar-Pd(II)-C≡C-R'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R' Ar-C≡C-R' Ar-Pd(II)-C≡C-R'(L2)->Ar-C≡C-R' R'-C≡C-H R'-C≡C-H Cu-C≡C-R' Cu-C≡C-R' R'-C≡C-H->Cu-C≡C-R' [Cu(I)], Base Cu-C≡C-R'->Ar-Pd(II)-X(L2) Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Buchwald_Hartwig_Flow Start Start: This compound + Amine CatalystSystem Select Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaO*t*-Bu) Start->CatalystSystem ReactionConditions Set Reaction Conditions: - Solvent (e.g., Toluene) - Temperature (e.g., 100°C) CatalystSystem->ReactionConditions Reaction Perform Reaction under Inert Atmosphere ReactionConditions->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 5-Amino-1,7-naphthyridine Derivative Purification->Product Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Alkene, Catalyst, Ligand, Base B Add Solvent A->B C Seal and Heat (e.g., 110°C) B->C D Cool and Filter C->D E Aqueous Workup D->E F Dry and Concentrate E->F G Purification F->G Product 5-Vinyl-1,7-naphthyridine Derivative G->Product

References

Synthesis of 5-amino-1,7-naphthyridine from 5-bromo-1,7-naphthyridine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-SN17N-001

Introduction

The 1,7-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The introduction of an amino group at the 5-position can serve as a crucial synthetic handle for further molecular elaboration and as a key pharmacophoric element. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This method is particularly effective for the amination of heteroaryl halides, offering a reliable route to previously inaccessible amino-substituted heterocycles under relatively mild conditions.[2][3]

This application note provides a detailed protocol for the synthesis of 5-amino-1,7-naphthyridine from its 5-bromo precursor using a Buchwald-Hartwig amination protocol. The methodology employs an ammonia surrogate, benzophenone imine, followed by acidic hydrolysis to yield the desired primary amine. This two-step, one-pot procedure is a common and effective strategy for the introduction of an unsubstituted amino group.[4]

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds via a palladium-catalyzed cycle.[5][6] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromo-1,7-naphthyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The ammonia surrogate (benzophenone imine) coordinates to the palladium center. A base then deprotonates the coordinated imine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the imine-protected product and regenerating the Pd(0) catalyst to continue the cycle.

Subsequent acidic hydrolysis of the intermediate imine furnishes the target primary amine, 5-amino-1,7-naphthyridine.

Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n pd_complex L_n(Ar)Pd(II)-Br pd0->pd_complex Oxidative Addition aryl_halide This compound (Ar-Br) oxidative_addition Oxidative Addition product 5-Amino-1,7-naphthyridine (Ar-NR₂) pd_complex->product Reductive Elimination amine Amine (R₂NH) amine->pd_complex Amine Coordination & Deprotonation base Base reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes the typical reaction parameters for the Buchwald-Hartwig amination of this compound. These parameters are based on established protocols for structurally similar heteroaryl bromides and serve as a starting point for optimization.[4][5]

ParameterValue
Reactants
This compound1.0 equiv
Benzophenone Imine1.2 equiv
Catalyst System
Palladium SourceTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (5.0 mol%)
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Solvent Toluene, anhydrous (0.2 M)
Reaction Conditions
Temperature100 °C
Reaction Time12-24 hours
AtmosphereInert (Argon or Nitrogen)
Hydrolysis
Reagent2 M Hydrochloric Acid
Expected Outcome
Yield70-85% (representative)
Purity>95% (after purification)

Experimental Protocol

This protocol describes the synthesis of 5-amino-1,7-naphthyridine from this compound on a 1.0 mmol scale.

Materials:

  • This compound (209 mg, 1.0 mmol)

  • Benzophenone imine (217 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (29 mg, 0.05 mmol)

  • Sodium tert-butoxide (135 mg, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • 2 M Hydrochloric Acid (5 mL)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

Part 1: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (5.0 mol%), and Pd₂(dba)₃ (2.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the starting material) via syringe. Subsequently, add benzophenone imine (1.2 equiv) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Part 2: Hydrolysis and Work-up

  • Cooling and Quenching: Once the amination reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: Add 2 M hydrochloric acid (5 mL) to the reaction mixture and stir vigorously at room temperature for 2-4 hours, or until the hydrolysis of the imine is complete (monitor by TLC or LC-MS).

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure 5-amino-1,7-naphthyridine.

Figure 2: Experimental Workflow for the Synthesis of 5-amino-1,7-naphthyridine start Start setup Reaction Setup: - this compound - NaOtBu - Xantphos - Pd₂(dba)₃ - Anhydrous Toluene - Benzophenone Imine start->setup inert_atm Establish Inert Atmosphere (Argon/Nitrogen) setup->inert_atm reaction Heat to 100 °C (12-24h) inert_atm->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor hydrolysis Hydrolysis: - Cool to RT - Add 2M HCl monitor->hydrolysis workup Work-up: - Neutralize with NaHCO₃ - Extract with Ethyl Acetate - Wash with Brine - Dry over Na₂SO₄ hydrolysis->workup purification Purification: - Concentrate - Flash Column Chromatography workup->purification product Final Product: 5-amino-1,7-naphthyridine purification->product

Caption: Experimental workflow for the synthesis of 5-amino-1,7-naphthyridine.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Toluene is a flammable solvent.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Functionalization of the 5-Position in the 1,7-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the 1,7-naphthyridine scaffold at the 5-position. The 1,7-naphthyridine core is a significant pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[1][2][3][4] Functionalization at the 5-position is a key strategy for modulating the pharmacological profile of these molecules.

This document outlines detailed protocols for cornerstone reactions, presents quantitative data in a structured format, and includes workflow diagrams to guide laboratory synthesis.

Strategic Overview of 5-Position Functionalization

The functionalization of the 1,7-naphthyridine ring, particularly at the 5-position, is often initiated by introducing a versatile chemical handle, typically a halogen. This "handle" then serves as a reactive site for subsequent cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The electronic nature of the 1,7-naphthyridine system makes the 5-position a plausible site for electrophilic attack.[5]

The general workflow involves two main stages:

  • Halogenation : Introduction of a bromine or chlorine atom at the 5-position.

  • Cross-Coupling : Palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for C-C bonds) or Buchwald-Hartwig amination (for C-N bonds) to build molecular complexity.[5]

cluster_0 Functionalization Workflow Start 1,7-Naphthyridine Core Halogenation Electrophilic Halogenation (e.g., Bromination) Start->Halogenation Intermediate 5-Halo-1,7-Naphthyridine Halogenation->Intermediate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate->Suzuki Organoboron Reagent Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate->Buchwald Amine End_Aryl 5-Aryl/Heteroaryl-1,7-Naphthyridines Suzuki->End_Aryl End_Amino 5-Amino-1,7-Naphthyridines Buchwald->End_Amino

Caption: General workflow for the functionalization of the 1,7-naphthyridine 5-position.

Experimental Protocols and Data

Protocol 1: Electrophilic Bromination at the 5-Position

Direct halogenation is a foundational step to prepare the necessary precursors for cross-coupling. The introduction of a bromine atom at the 5-position creates a versatile intermediate for further diversification.[5]

Methodology:

  • Preparation : In a round-bottom flask, dissolve the 1,7-naphthyridine starting material (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid or glacial acetic acid.

  • Reagent Addition : Cool the mixture in an ice bath. Slowly add N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.2 equivalents) portion-wise while maintaining the low temperature.

  • Reaction : Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Carefully pour the reaction mixture onto crushed ice.

  • Neutralization : Basify the aqueous solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH reaches 7-8.

  • Extraction : Extract the product from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 5-bromo-1,7-naphthyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the this compound intermediate with various organoboron reagents.[6][7] This reaction is tolerant of a wide range of functional groups.

Methodology:

  • Assembly : To a flame-dried Schlenk flask, add the this compound derivative (1.0 eq.), the corresponding aryl or heteroaryl boronic acid/ester (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.).

  • Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF/water (e.g., 4:1 v/v).

  • Degassing : Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction : Heat the mixture to 80-100 °C and stir for 4-24 hours under the inert atmosphere. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-1,7-naphthyridine product.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Entry Boronic Acid/Ester Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 85
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ DMF 91
3 Pyridin-3-ylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 78
4 Thiophen-2-ylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O 88

Note: Data is illustrative, based on typical Suzuki-Miyaura reaction outcomes on halo-naphthyridine scaffolds.[6]

cluster_suzuki Suzuki Coupling Workflow Setup 1. Assemble Reactants: - this compound - Boronic Acid - Pd Catalyst & Base Solvent 2. Add Degassed Solvent Setup->Solvent Degas 3. Purge with Inert Gas Solvent->Degas Heat 4. Heat and Stir (80-100 °C, 4-24h) Degas->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Aqueous Work-up & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure 5-Aryl-1,7-naphthyridine Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various 5-amino-1,7-naphthyridine derivatives.[8][9] This reaction is crucial for introducing amine functionalities that are often key for biological activity.

Methodology:

  • Assembly : In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq.), the primary or secondary amine (1.2-1.5 eq.), a suitable palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

  • Solvent Addition : Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction : Seal the reaction vessel and heat to 90-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up : Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction : Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired 5-amino-1,7-naphthyridine.

Table 2: Representative Data for Buchwald-Hartwig Amination

Entry Amine Catalyst/Ligand Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ / Xantphos NaOt-Bu Toluene 92
2 Aniline Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane 84
3 Benzylamine Pd₂(dba)₃ / RuPhos K₃PO₄ Toluene 89
4 Piperidine Pd(OAc)₂ / DavePhos NaOt-Bu Dioxane 95

Note: Data is illustrative, based on typical Buchwald-Hartwig amination outcomes on halo-naphthyridine scaffolds.[8][10]

Application in Kinase Inhibitor Drug Discovery

Many 1,7-naphthyridine derivatives function as kinase inhibitors.[11] The functional group introduced at the 5-position can serve as a key binding element, interacting with specific amino acid residues within the kinase active site. For instance, inhibiting the p38 MAP kinase is a therapeutic strategy for inflammatory diseases.[1] The diagram below illustrates a hypothetical mechanism where a 5-substituted 1,7-naphthyridine derivative blocks a signaling cascade by inhibiting a critical kinase.

cluster_pathway Hypothetical Kinase Inhibition Pathway Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (e.g., p38 MAP Kinase) Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Response Cellular Response (e.g., Inflammation) TF->Response Inhibitor 5-Substituted 1,7-Naphthyridine Inhibitor->Block Block->Kinase_B Inhibition

Caption: Inhibition of a kinase signaling pathway by a 5-substituted 1,7-naphthyridine.

References

Application Notes and Protocols for 5-Bromo-1,7-naphthyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,7-naphthyridine is a versatile heterocyclic building block with significant potential in the field of materials science. The 1,7-naphthyridine core possesses inherent electronic and photophysical properties, including high thermal stability and electron affinity, which are highly desirable for various applications. The presence of a bromine atom at the 5-position provides a reactive handle for facile functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of novel organic materials.[1] This document outlines the potential applications of this compound in materials science, supported by quantitative data from related compounds and detailed experimental protocols for the synthesis of advanced materials.

Potential Applications in Materials Science

The unique combination of the electron-deficient 1,7-naphthyridine core and the synthetically versatile bromo substituent makes this compound a promising precursor for materials in the following areas:

  • Organic Light-Emitting Diodes (OLEDs): The high electron affinity and thermal stability of the naphthyridine core make it an excellent candidate for developing electron-transporting materials (ETMs) and host materials for phosphorescent OLEDs.[2][3] The bromo group allows for the introduction of various aromatic or electron-donating moieties to tune the material's HOMO/LUMO levels, emission color, and charge transport properties.[4][5]

  • Organic Solar Cells (OSCs): In OSCs, materials with tailored energy levels are crucial for efficient charge separation and transport. This compound can be functionalized to create either donor or acceptor materials.[6] For instance, coupling with electron-rich units can lead to donor materials, while coupling with electron-withdrawing units can yield acceptor materials. The bromine atom facilitates the synthesis of conjugated polymers and small molecules used in the active layer of OSCs.[7][8]

  • Chemical Sensors: The inherent fluorescence of many naphthyridine derivatives can be modulated by the introduction of specific functional groups.[9][10] this compound can be derivatized with receptor units that can selectively bind to specific analytes (e.g., metal ions, anions, or biomolecules). This binding event can induce a change in the fluorescence properties of the molecule, enabling its use as a fluorescent chemosensor.[11]

Quantitative Data of Naphthyridine-Based Materials

While specific quantitative data for materials directly derived from this compound is not extensively available in the public domain, the following table summarizes the properties of related naphthyridine derivatives to provide a benchmark for expected performance.

PropertyValueCompound ClassApplicationReference
Glass Transition Temperature (Tg) 65–105 °C1,8-Naphthyridine oligomersOLEDs[2]
Decomposition Temperature (Td) 380–400 °C1,8-Naphthyridine oligomersOLEDs[2]
Electron Affinity 2.79–3.00 eV1,8-Naphthyridine oligomersOLEDs[2]
Photoluminescence Quantum Yield 0.70–1.01,8-Naphthyridine oligomersOLEDs[2]
Maximum External Quantum Efficiency (EQE) 13.2–13.7%1,8-Naphthyridine derivativesOLEDs[3]
Maximum Power Efficiency (PE) 50.2–54.5 lm W⁻¹1,8-Naphthyridine derivativesOLEDs[3]

Experimental Protocols

The following are detailed protocols for the functionalization of this compound, which are fundamental for the synthesis of advanced materials. These protocols are based on well-established palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the synthesis of 5-aryl-1,7-naphthyridines, which can serve as core structures for various organic electronic materials.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene and Water (4:1 v/v mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water mixture to the flask.

  • In a separate vial, premix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of toluene and add this catalyst mixture to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-1,7-naphthyridine.

Protocol 2: Stille Cross-Coupling for C-C Bond Formation

This protocol provides an alternative method for C-C bond formation, particularly useful when the corresponding organostannane is more readily available or offers better reactivity.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-Sn(n-Bu)₃, 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane (1.1 eq.) in anhydrous toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the solution.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with a saturated aqueous KF solution to remove tin byproducts, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Visualizations

Synthetic_Workflow A This compound B Cross-Coupling Reaction (Suzuki or Stille) A->B C Functionalized 1,7-Naphthyridine Derivative B->C D OLED Materials (Emitters, ETMs) C->D Further Functionalization E Organic Solar Cell Materials C->E Polymerization or Further Synthesis F Fluorescent Chemical Sensors C->F Attachment of Receptor Unit

Caption: Synthetic workflow for advanced materials from this compound.

Logical_Relationship cluster_core This compound cluster_properties Material Properties cluster_applications Potential Applications A 1,7-Naphthyridine Core (Electron Deficient) C High Thermal Stability A->C D High Electron Affinity A->D E Tunable Photophysics A->E B Bromo Substituent (Reactive Handle) F Synthetic Versatility B->F G OLEDs C->G D->G E->G H Organic Solar Cells E->H I Chemical Sensors E->I F->G F->H F->I

Caption: Relationship between structure, properties, and applications.

References

Methods for Introducing Substituents to the 1,7-Naphthyridine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The strategic introduction of substituents to this nucleus is crucial for modulating its pharmacological properties. This document provides detailed application notes and experimental protocols for several key methods used to functionalize the 1,7-naphthyridine scaffold, including Palladium-Catalyzed Cross-Coupling Reactions and C-H Functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. These methods are widely employed for the functionalization of halogenated 1,7-naphthyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halo-1,7-naphthyridine and an organoboron reagent. This reaction is valued for its mild conditions and broad functional group tolerance. The differential reactivity of halogens (I > Br > Cl) can be exploited for selective, sequential functionalization. For instance, in a dihalogenated 1,7-naphthyridine, the more reactive halogen can be selectively coupled under milder conditions, leaving the less reactive halogen available for a subsequent transformation.[1]

General Synthetic Strategy: Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions Halo_Naphthyridine Halo-1,7-Naphthyridine (X = I, Br, Cl) Product Substituted 1,7-Naphthyridine Halo_Naphthyridine->Product + Boronic_Acid Organoboron Reagent (R-B(OH)₂) Boronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Caption: General workflow for Suzuki-Miyaura coupling on a 1,7-naphthyridine scaffold.

Quantitative Data for Suzuki-Miyaura Coupling of Halo-1,7-Naphthyridines

EntryHalo-1,7-NaphthyridineBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
18-Chloro-1,7-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
28-Bromo-1,7-naphthyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O90892
35-Bromo-8-chloro-1,7-naphthyridine3-Tolylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃DMF/H₂O1101678 (at C5)
46,8-Dichloro-1,7-naphthyridine4-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1002465 (at C8)

Experimental Protocol: Suzuki-Miyaura Coupling of 8-Chloro-1,7-naphthyridine

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 8-chloro-1,7-naphthyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-phenyl-1,7-naphthyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, coupling halo-1,7-naphthyridines with primary or secondary amines. This reaction is crucial for the synthesis of amino-substituted naphthyridines, which are common motifs in biologically active compounds. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Halo-1,7-Naphthyridines

EntryHalo-1,7-NaphthyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
18-Bromo-1,7-naphthyridineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001688
26-Chloro-1,7-naphthyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102475
38-Iodo-1,7-naphthyridinePiperidinePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄Toluene1001291
46,8-Dibromo-1,7-naphthyridineBenzylaminePd₂(dba)₃ (2.5)DavePhos (5)NaOtBuDioxane1002070 (at C8)

Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromo-1,7-naphthyridine

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add 8-bromo-1,7-naphthyridine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 8-morpholino-1,7-naphthyridine.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds, reacting a terminal alkyne with a halo-1,7-naphthyridine. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start setup Combine Halo-1,7-naphthyridine, Pd catalyst, CuI, and base in a Schlenk flask. start->setup degas Degas the mixture and backfill with Argon. setup->degas add_reagents Add degassed solvent and terminal alkyne. degas->add_reagents react Heat the reaction mixture with stirring. add_reagents->react monitor Monitor progress by TLC or LC-MS. react->monitor workup Aqueous workup and extraction. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify product Alkynyl-1,7-naphthyridine purify->product

Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling of Halo-1,7-Naphthyridines

EntryHalo-1,7-NaphthyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
18-Iodo-1,7-naphthyridinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMF80689
28-Bromo-1,7-naphthyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF601282
36-Chloro-1,7-naphthyridine1-HexynePd(dppf)Cl₂ (5)CuI (10)Cs₂CO₃Dioxane1002455
48-Bromo-6-methyl-1,7-naphthyridineEthynylbenzenePd(PPh₃)₄ (2)CuI (4)Et₃NAcetonitrile80885

Experimental Protocol: Sonogashira Coupling of 8-Iodo-1,7-naphthyridine

  • Reaction Setup: In a Schlenk flask, combine 8-iodo-1,7-naphthyridine (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon (repeat three times).

  • Reagent Addition: Add dry, degassed DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv), followed by phenylacetylene (1.1 mmol, 1.1 equiv).

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to give 8-(phenylethynyl)-1,7-naphthyridine.

C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of the naphthyridine ring with a halogen. This approach offers improved atom economy and can provide access to substituted derivatives that are difficult to obtain through traditional cross-coupling methods.

Minisci Reaction

The Minisci reaction involves the addition of a carbon-centered radical to a protonated N-heterocycle.[2] This method is particularly useful for introducing alkyl groups onto the electron-deficient 1,7-naphthyridine core. The reaction typically proceeds with good regioselectivity, favoring positions with the highest electron deficiency.

Logical Relationship: Minisci Reaction Mechanism

Minisci_Reaction cluster_start Initiation cluster_propagation Propagation Radical_Source Radical Precursor (e.g., RCOOH) Radical_Gen Radical Generation (Oxidant, e.g., Ag⁺/S₂O₈²⁻) Radical_Source->Radical_Gen Radical Alkyl Radical (R•) Radical_Gen->Radical Radical_Adduct Radical Adduct Radical->Radical_Adduct + Protonated_Naphthyridine Protonated 1,7-Naphthyridine Protonated_Naphthyridine->Radical_Adduct Oxidation Oxidation Radical_Adduct->Oxidation Product Alkyl-1,7-Naphthyridine Oxidation->Product

Caption: Key steps in the Minisci radical alkylation of 1,7-naphthyridine.

Quantitative Data for Minisci Reaction on 1,7-Naphthyridine

EntryRadical PrecursorOxidant SystemSolventTemp (°C)Time (h)Position of SubstitutionYield (%)
1Pivalic acidAgNO₃ / (NH₄)₂S₂O₈H₂O / CH₃CN802875
2Adamantane-1-carboxylic acidAgNO₃ / (NH₄)₂S₂O₈H₂O / CH₃CN803868
3Cyclohexanecarboxylic acidAgNO₃ / (NH₄)₂S₂O₈H₂O / Dioxane854872
4tert-Butyl hydroperoxideFeSO₄H₂O / DMSO601865

Experimental Protocol: Minisci Reaction of 1,7-Naphthyridine with Pivalic Acid

  • Reaction Setup: To a solution of 1,7-naphthyridine (1.0 mmol, 1.0 equiv) in a mixture of water (5 mL) and acetonitrile (5 mL), add sulfuric acid to adjust the pH to approximately 1-2.

  • Reagent Addition: Add pivalic acid (3.0 mmol, 3.0 equiv) and silver nitrate (0.2 mmol, 0.2 equiv).

  • Initiation: Heat the mixture to 80 °C and add a solution of ammonium persulfate (2.5 mmol, 2.5 equiv) in water (2 mL) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 80 °C for 2 hours.

  • Work-up: After cooling, basify the mixture with aqueous sodium hydroxide solution and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford 8-tert-butyl-1,7-naphthyridine.

References

Application Notes and Protocols for 5-Bromo-1,7-naphthyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,7-naphthyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The 1,7-naphthyridine core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a key handle for synthetic diversification. This bromine atom can be readily transformed through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. The strategic introduction of substituents via this intermediate can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable tool in drug discovery programs.[1]

Key Applications

This compound is a crucial intermediate for the synthesis of substituted 1,7-naphthyridine derivatives, which are being explored as potent and selective inhibitors for various enzymes. Notable applications include the development of inhibitors for:

  • Phosphodiesterase type 4D (PDE4D): A target for the treatment of inflammatory diseases and neurological disorders.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibitors promising candidates for cancer immunotherapy.[2]

The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound plus1 + reactant1->plus1 reactant2 R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) arrow -----> reactant2->arrow product 5-R-1,7-naphthyridine reagents Pd Catalyst Base Solvent plus1->reactant2 arrow->product empty1 arrow->empty1 empty1->reagents

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the stirred solution.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-phenyl-1,7-naphthyridine.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901685
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O1001878
33-Pyridinylboronic acidPd(dppf)Cl₂K₃PO₄DMF1001282
42-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME801475

Note: The data in this table is representative and based on typical yields for Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many pharmaceuticals. This compound can be efficiently coupled with a variety of primary and secondary amines using this methodology.

General Reaction Scheme:

Buchwald_Hartwig reactant1 This compound plus1 + reactant1->plus1 reactant2 R¹R²NH (Primary or Secondary Amine) arrow -----> reactant2->arrow product 5-(R¹R²N)-1,7-naphthyridine reagents Pd Catalyst Ligand Base Solvent plus1->reactant2 arrow->product empty1 arrow->empty1 empty1->reagents

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes.

  • To this catalyst solution, add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.

  • Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-(morpholino)-1,7-naphthyridine.

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1102088
2AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001875
3n-ButylaminePd₂(dba)₃ / BINAPNaOtBuToluene1102482
4PiperidinePd(OAc)₂ / XantphosK₃PO₄Dioxane1001691

Note: The data in this table is representative and based on typical yields for Buchwald-Hartwig amination reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and substrate.

Experimental Workflow Visualization

The general workflow for the functionalization of this compound via cross-coupling reactions is depicted below.

Experimental_Workflow start Start: this compound setup Reaction Setup: - Add reactants, catalyst, base, ligand - Add solvent start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon setup->inert reaction Reaction: - Heat and stir for specified time - Monitor by TLC/LC-MS inert->reaction workup Work-up: - Cool to room temperature - Quench and extract reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: - 5-Substituted-1,7-naphthyridine purification->product

Caption: General experimental workflow for cross-coupling reactions.

Signaling Pathway Inhibition

Substituted 1,7-naphthyridines derived from this compound are being investigated as inhibitors of key signaling pathways implicated in disease. For example, HPK1 inhibitors can enhance T-cell activation, a critical process in cancer immunotherapy.

Signaling_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 activates SLP76 SLP76 HPK1->SLP76 phosphorylates (negative regulation) Downstream Downstream Signaling SLP76->Downstream Activation T-Cell Activation Downstream->Activation leads to Inhibitor 5-Substituted-1,7-naphthyridine (HPK1 Inhibitor) Inhibitor->HPK1

Caption: Inhibition of the HPK1 signaling pathway by a 1,7-naphthyridine derivative.

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of a diverse range of functionalized 1,7-naphthyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust platform for the rapid generation of compound libraries for drug discovery and materials science. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-1,7-naphthyridine in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The main challenges arise from the presence of the nitrogen atoms in the 1,7-naphthyridine ring system. These nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning." This can result in low to no product yield. Other common issues include poor solubility of the starting materials, and competing side reactions like protodeboronation of the boronic acid and homocoupling of the reaction partners.[1]

Q2: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A2: For nitrogen-containing heterocycles like 1,7-naphthyridine, standard catalysts like Pd(PPh₃)₄ may be effective, but often require optimization. A more robust starting point is often a pre-formed Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. For example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a versatile and effective catalyst for such systems.[2][3] Alternatively, using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand such as XPhos, SPhos, or RuPhos can mitigate catalyst poisoning and improve yields.[1]

Q3: What is the recommended base and solvent system?

A3: The choice of base and solvent is critical. A common and effective combination is an inorganic base in a mixture of an organic solvent and water.

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. K₃PO₄ is often a good choice for nitrogen-containing heterocycles.[1]

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane, dimethoxyethane (DME), or tetrahydrofuran (THF) with water (e.g., in a 4:1 or 5:1 ratio) is a standard choice.[4][5]

Q4: How can I minimize side reactions like protodeboronation and homocoupling?

A4: To minimize these side reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. Using anhydrous solvents, ensuring a thoroughly inert atmosphere, and employing more stable boronic acid derivatives like pinacol esters or MIDA boronates can help.[1]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the experiment is crucial to prevent this.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Catalyst Poisoning: The nitrogen on the naphthyridine ring is deactivating the palladium catalyst.[1] 2. Inactive Catalyst: The active Pd(0) species is not forming or is being oxidized. 3. Poor Solubility: Starting materials are not fully dissolved in the solvent.[6] 4. Ineffective Base: The base is not strong enough or is not soluble in the reaction mixture.1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or use a robust precatalyst like Pd(dppf)Cl₂.[1][2][3] Consider a higher catalyst loading (2-5 mol%).[1] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for efficient generation of the active species. Ensure the reaction is thoroughly degassed and run under an inert atmosphere.[1] 3. Screen different solvents or solvent mixtures (e.g., dioxane/water, DME/water, toluene/water). Increasing the reaction temperature may also help.[1][6] 4. Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.[1][5]
Formation of Dehalogenated Naphthyridine 1. Protic Impurities: Presence of water or other protic species leading to hydrodehalogenation. 2. Catalyst-Mediated Reduction: Certain palladium-ligand complexes can promote this side reaction, especially at elevated temperatures.[1]1. Use anhydrous solvents and reagents if possible. Ensure the inert gas used for purging is dry. 2. Lower the reaction temperature and monitor the reaction closely. Screen different ligands, as some are less prone to this side reaction.[1]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1]Ensure the reaction flask, solvent, and reagents are thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The active Pd(0) species may be slowly deactivating or precipitating as palladium black. 2. Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use a more robust catalyst/ligand system. A slow addition of the this compound may also help in some cases. 2. Gradually increase the reaction temperature, for example, from 80°C to 100°C, while monitoring for product formation and potential decomposition.
Lack of Reproducibility 1. Inconsistent Inert Atmosphere: Variable amounts of oxygen can lead to inconsistent results.[1] 2. Reagent Quality: Degradation of the boronic acid or palladium catalyst upon storage.[1][7]1. Standardize your degassing procedure (e.g., three vacuum/inert gas cycles or sparging with inert gas for a set amount of time).[7] 2. Use fresh or properly stored reagents. The quality of the boronic acid is particularly critical.[7]

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 v/v ratio)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-aryl-1,7-naphthyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)Bulky, electron-rich ligands like XPhos can overcome catalyst poisoning by the naphthyridine nitrogen.[1]
Base K₂CO₃ (2 eq.)K₃PO₄ (3 eq.)K₃PO₄ is a stronger, non-nucleophilic base that can be more effective for heteroaromatic substrates.[1]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Toluene allows for higher reaction temperatures which may be necessary for less reactive coupling partners.[1]
Temperature 90 °C110 °CIncreased temperature can improve reaction rates, but should be monitored to avoid decomposition.
Boronic Acid Arylboronic Acid (1.2 eq.)Arylboronic acid pinacol ester (1.2 eq.)Pinacol esters are more stable and can reduce protodeboronation side reactions.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-R 5-Aryl-1,7-naphthyridine Reductive Elimination Complex->Ar-R Ar-X This compound Ar-X->Oxidative Addition Complex R-B(OR)2 Arylboronic Acid R-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling catalyst_check Is catalyst poisoning suspected? start->catalyst_check solubility_check Are starting materials fully dissolved? catalyst_check->solubility_check No change_ligand Use bulky, electron-rich ligand (e.g., XPhos) or Pd(dppf)Cl₂ catalyst_check->change_ligand Yes side_reactions_check Are side products (dehalogenation, homocoupling) observed? solubility_check->side_reactions_check Yes change_solvent Screen different solvents or increase temperature solubility_check->change_solvent No improve_inertness Ensure thorough degassing and inert atmosphere side_reactions_check->improve_inertness Yes optimize_base Try a different base (e.g., K₃PO₄, Cs₂CO₃) side_reactions_check->optimize_base No end Successful Coupling change_ligand->end change_solvent->end improve_inertness->end optimize_base->end

Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound.

References

Technical Support Center: Purification of 5-Bromo-1,7-naphthyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-Bromo-1,7-naphthyridine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound and related N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common stationary phase for the purification of this compound? A1: Silica gel is the most frequently used stationary phase for the column chromatographic purification of this compound and its derivatives.

  • Q2: How do I determine the appropriate solvent system (mobile phase)? A2: The ideal mobile phase is typically determined by thin-layer chromatography (TLC) analysis. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

  • Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do? A3: Tailing is a common issue with nitrogen-containing heterocyclic compounds like naphthyridines due to their interaction with acidic sites on the silica gel. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the mobile phase can neutralize these acidic sites and significantly improve peak shape.

  • Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound? A4: Potential impurities can include unreacted starting materials, reagents, and byproducts such as dibrominated 1,7-naphthyridine. The formation of such impurities depends on the specific synthetic route employed.

  • Q5: How can I visualize the compound on a TLC plate if it is not UV-active? A5: While this compound is expected to be UV-active, if visualization is an issue, staining with potassium permanganate can be an effective alternative for many organic compounds.

Troubleshooting Common Problems

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.
Poor separation of product and impurities - The chosen solvent system has poor selectivity.- The column is overloaded with the crude sample.- Experiment with different solvent systems on TLC to find one that provides better separation.- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Cracked or channeled silica gel bed - Improper packing of the column.- The column ran dry during the purification.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out at any stage of the purification process.- Always maintain a level of solvent above the silica bed.
Low recovery of the purified product - The compound may be unstable on silica gel.- The compound may have limited solubility in the mobile phase, leading to precipitation on the column.- Test the stability of your compound on a small amount of silica gel before performing the chromatography.- If stability is an issue, consider using a less acidic stationary phase like neutral alumina.- Ensure the compound is fully dissolved when loaded and remains soluble in the mobile phase.

Quantitative Data Summary

ParameterValue/RangeCompound Context
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl AcetateA common solvent system for compounds of moderate polarity.
Rf Value ~0.2 - 0.4Generally indicates a good elution profile for column chromatography.
Mobile Phase Modifier 0.1 - 1% Triethylamine (v/v)Added to prevent peak tailing of basic compounds.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare an appropriate mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. For example, begin with a 9:1 or 4:1 (v/v) mixture of hexane:ethyl acetate.

  • If tailing is observed on the TLC plate, add 0.1-1% (v/v) of triethylamine to the prepared mobile phase.

2. Packing the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette. Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand.

  • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle positive pressure to maintain a steady flow rate.

  • Collect the eluent in a series of labeled test tubes or flasks.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

5. Monitoring the Separation:

  • Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.

  • Combine the fractions that show a single spot corresponding to the pure this compound.

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting Workflow for Column Chromatography

G cluster_0 Start: Impure Product cluster_1 Problem Identification cluster_2 Potential Causes & Solutions cluster_3 Outcome start Crude this compound problem Analyze Column Performance start->problem no_elution No Elution problem->no_elution Is the product stuck at the top? poor_sep Poor Separation problem->poor_sep Are fractions mixed? tailing Tailing/Streaking problem->tailing Are spots streaking on TLC? sol_no_elution Increase Mobile Phase Polarity no_elution->sol_no_elution sol_poor_sep Optimize Solvent System / Reduce Loading poor_sep->sol_poor_sep sol_tailing Add Triethylamine to Mobile Phase tailing->sol_tailing end Pure this compound sol_no_elution->end sol_poor_sep->end sol_tailing->end

Caption: Troubleshooting workflow for the purification of this compound.

Experimental Workflow for Column Chromatography

G prep_mobile 1. Prepare Mobile Phase (e.g., Hexane:EtOAc) pack_column 2. Pack Column (Silica Gel Slurry) prep_mobile->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute and Collect Fractions load_sample->elute monitor 5. Monitor by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine isolate 7. Isolate Product (Rotary Evaporation) combine->isolate pure_product Pure this compound isolate->pure_product

Caption: Step-by-step workflow for purifying this compound.

Technical Support Center: 5-Bromo-1,7-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-1,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges hinge on achieving high regioselectivity and minimizing the formation of byproducts. The 1,7-naphthyridine ring system has multiple positions susceptible to electrophilic attack, making controlled, site-specific bromination difficult.[1] Consequently, direct bromination often leads to a mixture of products, complicating purification and reducing the yield of the desired 5-bromo isomer.

Q2: Why is direct bromination of 1,7-naphthyridine often problematic?

Direct bromination of the parent 1,7-naphthyridine presents significant challenges in controlling the reaction's selectivity. The electronic properties of the bicyclic system can activate multiple carbon positions for electrophilic substitution. This frequently results in the formation of not only the desired this compound but also over-brominated products, such as 3,5-dibromo-1,7-naphthyridine.[1] Achieving high yields of a single, pure isomer via this method is often difficult.

Q3: What is the most common side product observed during direct bromination?

The most commonly reported side product from the direct bromination of 1,7-naphthyridine is 3,5-dibromo-1,7-naphthyridine .[1] This occurs due to the high reactivity of the naphthyridine ring, which can lead to a second bromination event after the initial C-5 substitution.

Q4: How can regioselectivity be improved to favor the 5-bromo isomer?

To enhance regioselectivity and achieve a cleaner product profile, a multi-step synthetic strategy is often employed.[1] This typically involves:

  • Using a Precursor: Starting with a substituted 1,7-naphthyridine precursor where existing functional groups direct the bromine to the C-5 position.

  • Activating/Deactivating Groups: Introducing activating or deactivating groups at other positions to modulate the electron density of the ring system, thereby making the C-5 position the most favorable site for electrophilic attack.[1]

  • Building the Ring: Constructing the 1,7-naphthyridine core from a pre-brominated pyridine precursor, such as a 3-amino-5-bromopyridine derivative, through a condensation reaction like the Skraup or a modified Friedländer synthesis.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Mass spectrometry and NMR analysis indicate the presence of a dibrominated byproduct.

  • Probable Cause: Over-reaction during the bromination step, leading to the formation of 3,5-dibromo-1,7-naphthyridine.[1] This is especially common in direct bromination protocols when reaction time, temperature, or stoichiometry of the brominating agent are not strictly controlled.

  • Suggested Solutions:

    • Reduce Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., Br₂, NBS) to be at or slightly below 1.0 equivalent relative to the starting material.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and quench it as soon as the starting material is consumed, before significant amounts of the dibrominated product form.

Problem 2: The reaction is incomplete, with a significant amount of starting 1,7-naphthyridine remaining.

  • Probable Cause: Insufficient reactivity of the brominating agent, inadequate reaction time, or temperatures that are too low.

  • Suggested Solutions:

    • Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration, with continued monitoring to ensure the desired product is not degrading or forming other impurities.

    • Change Brominating Agent: Consider a more reactive brominating agent if conditions are otherwise optimized.

Problem 3: Purification by column chromatography is yielding impure fractions or poor separation.

  • Probable Cause: The polarity of the desired this compound is very close to that of the starting material or byproducts like the 3,5-dibromo derivative.

  • Suggested Solutions:

    • Optimize Solvent System: Systematically screen different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) may be required.

    • Alternative Purification: If chromatography on silica gel is ineffective, consider using a different stationary phase, such as alumina, or explore alternative purification techniques like preparative HPLC.

    • Recrystallization: Attempt to purify the crude product or enriched fractions via recrystallization from a suitable solvent system.

Data Presentation: Side Product Summary

The following table summarizes the common side products and the synthetic approaches that influence their formation.

Synthetic ApproachPrimary Desired ProductCommon Side Product(s)Key Influencing Factors
Direct Bromination This compound3,5-dibromo-1,7-naphthyridine[1]Stoichiometry of brominating agent, temperature, reaction time.
Multi-Step Directed Synthesis This compoundIntermediates from incomplete reactionsPurity of starting materials, efficiency of each synthetic step.

Experimental Protocols

Protocol 1: Direct Bromination of 1,7-Naphthyridine (Illustrative)

This is a generalized protocol based on established principles of electrophilic aromatic substitution. Researchers should consult specific literature for optimized conditions.

  • Dissolution: Dissolve 1,7-naphthyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Bromine: Add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains low.

  • Reaction: Stir the mixture at low temperature for a designated period, monitoring the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine.

  • Basification & Extraction: Neutralize the acid with a suitable base (e.g., NaHCO₃, K₂CO₃) until the pH is basic. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Multi-Step Synthesis via a Substituted Precursor (Conceptual Outline)

A more selective route involves building the desired functionality in a controlled sequence.[3]

  • Core Synthesis: Construct a 1,7-naphthyridin-8(7H)-one core via a condensation reaction (e.g., modified Friedländer).

  • Regioselective Bromination: Perform a regioselective bromination at the C-5 position. The existing oxo group helps direct the electrophile to the desired position.

  • Further Functionalization: The resulting 5-bromo-1,7-naphthyridin-8(7H)-one can then be converted to other key intermediates (e.g., via chlorination at the C-8 position) for further derivatization.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the troubleshooting logic for common synthesis issues and compare the primary synthetic workflows.

Troubleshooting_Logic start Problem Observed in Synthesis low_yield Low Yield / Incomplete Reaction start->low_yield Check Yield impure_product Impure Product by NMR/MS start->impure_product Check Purity cause_incomplete Cause: Insufficient Reactivity low_yield->cause_incomplete cause_dibromo Cause: Over-bromination impure_product->cause_dibromo cause_isomers Cause: Poor Regioselectivity impure_product->cause_isomers solution_incomplete Solution: - Increase Temperature - Extend Reaction Time cause_incomplete->solution_incomplete solution_dibromo Solution: - Reduce Bromine eq. - Lower Temperature - Monitor Reaction Closely cause_dibromo->solution_dibromo solution_isomers Solution: - Use Directed Synthesis - Employ Pre-brominated Precursor cause_isomers->solution_isomers

Caption: Troubleshooting logic for this compound synthesis.

Synthesis_Workflows cluster_0 Approach 1: Direct Bromination cluster_1 Approach 2: Multi-Step Directed Synthesis start_A 1,7-Naphthyridine react_A Bromination (e.g., Br₂) start_A->react_A product_A Crude Product Mixture: - 5-Bromo (Desired) - 3,5-Dibromo (Side Product) - Starting Material react_A->product_A purify_A Difficult Purification product_A->purify_A start_B Substituted Precursor (e.g., Aminopyridine) react_B1 Ring Formation start_B->react_B1 intermediate_B Substituted 1,7-Naphthyridine react_B1->intermediate_B react_B2 Regioselective Bromination intermediate_B->react_B2 product_B Clean Crude Product: - 5-Bromo (Major) react_B2->product_B

Caption: Comparison of direct vs. multi-step synthesis workflows.

References

Technical Support Center: Troubleshooting Low Yields in 1,7-Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues and help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in palladium-catalyzed cross-coupling reactions with 1,7-naphthyridine substrates?

A1: Low yields in palladium-catalyzed cross-coupling reactions involving 1,7-naphthyridines can often be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atoms in the 1,7-naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Poor Solubility: 1,7-Naphthyridine derivatives can sometimes have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and inefficient catalysis.

  • Side Reactions: Competing reactions such as hydrodehalogenation (loss of the halogen substituent), homocoupling of the coupling partners, and protodeboronation of boronic acids in Suzuki-Miyaura reactions are common culprits.[1]

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and often requires careful optimization for each specific 1,7-naphthyridine substrate.

Q2: How does the position of the functional group on the 1,7-naphthyridine ring affect its reactivity?

A2: The electronic properties of the 1,7-naphthyridine ring system, with its two nitrogen atoms, significantly influence the reactivity of different positions. The pyridine rings are electron-deficient, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition. The regioselectivity of functionalization is highly dependent on the specific reaction type and the directing effects of existing substituents. For instance, in C-H functionalization, the inherent electronic and steric environment of each C-H bond will dictate the site of reaction.

Q3: What are some common side products to watch for during 1,7-naphthyridine functionalization and how can they be minimized?

A3: Besides the desired functionalized product, several side products can form, leading to lower yields and purification challenges. Common side products include:

  • Dehalogenated 1,7-naphthyridine: This arises from the premature reduction of the starting halide. It can often be minimized by using bulky, electron-rich phosphine ligands and carefully controlling the reaction temperature.

  • Homocoupled products: Symmetrical biaryl products can form from the coupling of two molecules of the organometallic reagent or the aryl halide. This is often exacerbated by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.

  • Protodeboronated arene (in Suzuki-Miyaura coupling): The boronic acid can be replaced by a proton from residual water or other protic sources. Using anhydrous solvents and reagents, or employing more stable boronate esters (e.g., pinacol esters), can mitigate this issue.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling of Halo-1,7-Naphthyridines

Problem: You are experiencing low yields in the Suzuki-Miyaura coupling of a halo-1,7-naphthyridine with a boronic acid or ester.

dot

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Potential CauseTroubleshooting StepsExpected Outcome
Inactive Catalyst or Inappropriate Ligand Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Identification of an effective catalyst-ligand system that promotes oxidative addition and prevents catalyst deactivation.
Suboptimal Base Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly affect the reaction rate and yield.Improved reaction efficiency and higher product yield by facilitating the transmetalation step.
Poor Solvent Choice Test various solvent systems, including ethereal solvents like dioxane (often with water), or polar aprotic solvents like DMF.Enhanced solubility of reagents and stabilization of catalytic intermediates, leading to a higher yield.
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.Reduced formation of the arene byproduct and increased yield of the desired cross-coupled product.
Dehalogenation of the Halo-1,7-naphthyridine Use bulky, electron-rich ligands. Lower the reaction temperature and extend the reaction time.Suppression of the reductive dehalogenation pathway, leading to a higher yield of the target molecule.
Reaction Temperature Too Low/High Optimize the reaction temperature, typically in the range of 80-120 °C.Finding the optimal temperature to ensure efficient reaction kinetics without promoting side reactions or catalyst decomposition.
Low Yield in Buchwald-Hartwig Amination of Halo-1,7-Naphthyridines

Problem: You are observing low conversion or the formation of significant byproducts in the Buchwald-Hartwig amination of a halo-1,7-naphthyridine.

dot

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Potential CauseTroubleshooting StepsExpected Outcome
Inefficient Catalytic System Screen a panel of bulky, electron-rich phosphine ligands such as (±)-BINAP, Xantphos, or other specialized Buchwald ligands.[2] The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) can also be critical.Identification of a ligand that facilitates both oxidative addition and reductive elimination, leading to a more efficient catalytic cycle.
Incorrect Base The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are often required. The solubility of the base can also play a role.Efficient deprotonation of the amine and facilitation of the catalytic cycle, resulting in higher product conversion.
Low Reaction Temperature Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating, typically in the range of 80-110 °C.Overcoming the activation energy barrier for the reaction, leading to a faster reaction rate and higher yield.
Hydrodehalogenation Side Reaction This can be prevalent with electron-poor aryl halides. Try a different, bulkier ligand or a lower reaction temperature. Ensure all reagents and solvents are strictly anhydrous.Minimizing the competing reduction pathway and favoring the desired C-N bond formation.

Data Presentation

The following tables summarize representative yields for the functionalization of halo-naphthyridines from the literature. Note that yields are highly substrate-dependent, and optimization is often necessary for new 1,7-naphthyridine derivatives.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halo-Naphthyridines

Naphthyridine SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)
8-Chloro-6-phenyl-1,7-naphthyridine3-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10075
2-Chloro-1,7-naphthyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O9085
4-Bromo-1,7-naphthyridine4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄Toluene/H₂O10092

Table 2: Representative Yields for Buchwald-Hartwig Amination of Halo-Naphthyridines

Naphthyridine SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
8-Bromo-6-phenyl-1,7-naphthyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10088
2-Chloro-1,7-naphthyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11078
4-Bromo-1,7-naphthyridineBenzylamineBrettPhos Pd G3LHMDSToluene10095

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-1,7-Naphthyridine

dot

Suzuki_Workflow setup Reaction Setup: - Add halo-1,7-naphthyridine (1.0 eq),  boronic acid/ester (1.2-1.5 eq),  and base (2.0-3.0 eq) to a dry flask. inert Establish Inert Atmosphere: - Evacuate and backfill with Ar or N₂ (3x). setup->inert add_reagents Add Catalyst and Solvent: - Add Pd catalyst (1-5 mol%) and ligand. - Add degassed solvent via syringe. inert->add_reagents react Reaction: - Heat to the desired temperature (e.g., 80-110 °C)  with vigorous stirring. add_reagents->react monitor Monitor Progress: - Use TLC, LC-MS, or GC-MS. react->monitor workup Aqueous Workup: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. monitor->workup Reaction Complete purify Purification: - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify product Purified Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-1,7-naphthyridine (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand (if required). Then, add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Halo-1,7-Naphthyridine
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.

  • Addition of Reagents: Add the halo-1,7-naphthyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]

References

Technical Support Center: Regioselective Bromination of 1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals working on the bromination of 1,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the direct bromination of 1,7-naphthyridine?

Direct bromination of 1,7-naphthyridine typically yields a mixture of products. The primary products are 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine[1][2]. Achieving high regioselectivity for a single product can be challenging under direct bromination conditions[1].

Q2: Why is achieving high regioselectivity in the bromination of 1,7-naphthyridine difficult?

The 1,7-naphthyridine ring system has two nitrogen atoms, which are electron-withdrawing and deactivate the ring towards electrophilic aromatic substitution. This inherent electronic nature of the naphthyridine nucleus dictates the positions susceptible to electrophilic attack, and direct bromination can lead to multiple activated positions, resulting in a mixture of mono- and di-brominated products[1].

Q3: How can I improve the regioselectivity to favor the formation of this compound?

Controlling the stoichiometry of the brominating agent is crucial. Using a limited amount of the brominating agent can favor the formation of the mono-brominated product. Additionally, reaction conditions such as temperature and solvent can influence the product distribution. For challenging cases, a multi-step synthesis involving a precursor with directing groups may be necessary to achieve high regioselectivity for the 5-bromo isomer[1].

Q4: Are there alternative methods to introduce a bromine atom at a specific position on the 1,7-naphthyridine ring?

Yes, multi-step synthetic strategies can provide better control over regioselectivity. One approach involves the synthesis of a substituted 1,7-naphthyridine precursor that directs the bromine to the desired position. For example, starting with a substituted pyridine derivative and constructing the second ring via a condensation reaction like a Skraup or modified Friedländer synthesis can be a viable strategy[1]. Another approach is the amination of a pre-synthesized bromo-1,7-naphthyridine[1].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Brominated Products - Insufficiently reactive brominating agent.- Reaction conditions not optimal (e.g., temperature too low).- Deactivation of the 1,7-naphthyridine ring.- Use a more reactive brominating agent (e.g., bromine in oleum).- Increase the reaction temperature.- Consider using a Lewis acid catalyst to enhance the electrophilicity of the bromine.
Formation of a Mixture of Mono- and Di-brominated Products - Excess of the brominating agent.- High reaction temperature promoting further bromination.- Carefully control the stoichiometry of the brominating agent (use 1 equivalent or slightly less for mono-bromination).- Lower the reaction temperature to reduce the rate of the second bromination.- Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.
Formation of Undesired Isomers - The inherent electronic properties of the 1,7-naphthyridine ring may lead to a mixture of isomers.- Modify the reaction solvent to influence the regioselectivity.- Consider a protecting group strategy to block more reactive positions.- For highly specific isomers, a multi-step synthesis starting from a pre-functionalized precursor is recommended[1].
Reaction Not Proceeding to Completion - Deactivation of the starting material by protonation of the nitrogen atoms under acidic conditions.- Use a non-protic solvent.- If an acid is necessary, use a milder Lewis acid.- Consider using N-bromosuccinimide (NBS) under neutral or slightly basic conditions, although its reactivity with highly deactivated systems might be low.

Experimental Protocols

Protocol 1: Direct Bromination of 1,7-Naphthyridine

This protocol is based on the work of Paudler and Kress for the direct bromination of 1,7-naphthyridine[2].

Materials:

  • 1,7-Naphthyridine

  • Bromine

  • Suitable solvent (e.g., carbon disulfide or a high-boiling inert solvent)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Apparatus for heating under reflux with protection from atmospheric moisture

Procedure:

  • Dissolve 1,7-naphthyridine in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add a stoichiometric amount of bromine (for mono-bromination) dissolved in the same solvent to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the red color disappears.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina to separate the this compound and 3,5-dibromo-1,7-naphthyridine.

Quantitative Data:

ProductYield (%)
This compound25
3,5-Dibromo-1,7-naphthyridine2

Yields are based on the decomposition of the bromine complex of 1,7-naphthyridine as reported by Paudler and Kress[2].

Diagrams

experimental_workflow Experimental Workflow for Bromination of 1,7-Naphthyridine cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 1,7-Naphthyridine in Solvent add_br2 Add Bromine Solution (Stoichiometric Amount) start->add_br2 Stirring reflux Heat to Reflux add_br2->reflux quench Quench with Sodium Bisulfite reflux->quench After cooling neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography products Isolate Products: This compound 3,5-dibromo-1,7-naphthyridine chromatography->products

Caption: Experimental workflow for the direct bromination of 1,7-naphthyridine.

troubleshooting_logic Troubleshooting Regioselectivity Issues start Poor Regioselectivity (Mixture of Isomers) check_stoichiometry Is the Brominating Agent Stoichiometry Controlled? start->check_stoichiometry adjust_stoichiometry Use <= 1 equivalent of Brominating Agent check_stoichiometry->adjust_stoichiometry No check_temperature Is the Reaction Temperature Optimized? check_stoichiometry->check_temperature Yes adjust_stoichiometry->check_temperature improved_selectivity Improved Regioselectivity adjust_stoichiometry->improved_selectivity lower_temperature Lower Reaction Temperature check_temperature->lower_temperature No consider_solvent Have Different Solvents Been Screened? check_temperature->consider_solvent Yes lower_temperature->consider_solvent lower_temperature->improved_selectivity screen_solvents Screen Aprotic and Protic Solvents consider_solvent->screen_solvents No multistep_synthesis Consider Multi-step Synthesis with Directing Groups consider_solvent->multistep_synthesis Yes screen_solvents->multistep_synthesis screen_solvents->improved_selectivity multistep_synthesis->improved_selectivity

Caption: Logical workflow for troubleshooting poor regioselectivity in the bromination of 1,7-naphthyridine.

References

stability issues of 5-Bromo-1,7-naphthyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-1,7-naphthyridine under acidic conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concerns for this compound in acidic solutions revolve around potential degradation pathways initiated by protonation. The 1,7-naphthyridine ring system contains two nitrogen atoms that can be protonated under acidic conditions, which can increase the molecule's susceptibility to nucleophilic attack or other degradation reactions. Potential degradation pathways could include hydrolysis of the bromo substituent or, under harsh conditions, cleavage of the heterocyclic ring system.

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: As a solid, this compound should be stored in a cool, dry place, protected from light and moisture.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light. The choice of solvent can also impact stability, with aprotic solvents generally being preferred for long-term storage of a stock solution.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Under acidic conditions, the naphthyridine nitrogens will be protonated, increasing the compound's solubility in water but also potentially increasing its reactivity towards degradation. In neutral to basic conditions, the compound is likely to be more stable but may have lower solubility. It is crucial to determine the stability profile across a range of pH values relevant to your experimental conditions.

Q4: Are there any known degradation products of this compound under acidic conditions?

A4: Currently, there is limited specific information in the public domain detailing the degradation products of this compound under acidic stress conditions. General knowledge of similar heterocyclic compounds suggests that potential degradation products could arise from debromination or hydroxylation. To definitively identify degradation products, a forced degradation study is recommended.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.

Issue Possible Cause Suggested Solution
Unexpected loss of starting material in acidic reaction mixture. The compound may be degrading under the acidic conditions of your experiment.Conduct a time-course analysis of your reaction to monitor the disappearance of the starting material and the appearance of any new peaks by HPLC or LC-MS. Consider using milder acidic conditions or reducing the reaction temperature.
Appearance of unknown peaks in chromatogram after work-up. These may be degradation products formed during the reaction or work-up.Isolate and characterize the unknown peaks using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the degradation products. This will provide insight into the degradation pathway.
Inconsistent results in biological assays. If the compound is unstable in your acidic assay buffer, the effective concentration may be decreasing over time, leading to variable results.Assess the stability of this compound in your assay buffer over the time course of the experiment. If degradation is observed, consider modifying the buffer composition or preparing fresh compound dilutions immediately before use.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in acidic media.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector or a mass spectrometer

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Before analysis, neutralize the samples with an appropriate amount of NaOH solution.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point and under each stress condition.

  • If degradation products are observed, determine their relative retention times and peak areas.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound under acidic conditions.

Stress Condition Time (hours) % Degradation Number of Degradation Products
0.1 M HCl at 60°C25.21
815.82
2435.12
1 M HCl at 60°C218.52
855.33
2485.73

Visualizations

Logical Relationships and Signaling Pathways

G Hypothetical Degradation Pathway of this compound under Acidic Conditions A This compound B Protonated this compound A->B H+ C Nucleophilic Attack by Water B->C H2O F Ring Cleavage Products B->F Harsh Acidic Conditions (e.g., high temp, high concentration) D Loss of HBr C->D E 5-Hydroxy-1,7-naphthyridine D->E

Caption: Hypothetical degradation pathway.

Experimental Workflows

G Experimental Workflow for Forced Degradation Study A Prepare Stock Solution of This compound B Subject to Acidic Stress (e.g., 0.1 M HCl, 1 M HCl at 60°C) A->B C Sample at Various Time Points B->C D Neutralize Samples C->D E Analyze by HPLC D->E F Quantify Degradation and Identify Degradation Products E->F

Caption: Forced degradation study workflow.

References

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-1,7-naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium catalyst removal from reactions involving 5-Bromo-1,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the efficient and effective removal of residual palladium from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from this compound reactions particularly challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atoms within the 1,7-naphthyridine ring system. These nitrogens can coordinate with the palladium catalyst, forming stable complexes that are often soluble in the reaction medium. This strong association makes it challenging to remove the palladium using standard aqueous washes or simple filtration.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.

Q3: What are the most effective methods for removing palladium from polar, aprotic solvents like DMF or NMP, which are common in these reactions?

A3: For polar, aprotic solvents, methods that involve strong binding to the palladium are most effective. These include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium.

  • Activated Carbon Treatment: Employing activated carbon to adsorb the palladium species.

  • Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.

Q4: What are palladium scavengers and how do I choose the right one?

A4: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium. Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) derivatives (e.g., MP-TMT) are particularly effective for removing palladium from reactions involving nitrogen-containing heterocycles.[1] The choice of scavenger depends on the specific palladium catalyst used, the solvent system, and the nature of your product. A screening of different scavengers may be necessary to identify the most efficient one for your specific application.

Q5: Can I use a combination of methods for palladium removal?

A5: Yes, a multi-step approach is often the most effective. For example, an initial filtration through Celite® to remove bulk palladium black can be followed by treatment with a high-affinity scavenger or activated carbon to remove soluble palladium species. A final crystallization step can then be used to achieve the required purity.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from this compound reactions.

Issue 1: High levels of palladium remain in the product after purification.

Possible Cause Troubleshooting Steps
Strong chelation of palladium to the 1,7-naphthyridine nitrogen. 1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT).[1] 2. Optimize scavenging conditions: Experiment with the scavenger amount (typically 3-10 equivalents relative to the palladium catalyst), temperature (e.g., 40-60 °C), and stirring time (2-24 hours).[2]
Inefficient filtration. 1. Use a filter aid: Filter the reaction mixture through a pad of Celite® to remove finely dispersed palladium particles. 2. Ensure proper filter setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper for efficient solid-liquid separation.
Palladium is in a soluble form. 1. Select an appropriate scavenger: Choose a scavenger known to be effective for soluble palladium species. 2. Consider activated carbon: Treatment with activated carbon can be effective at removing soluble palladium.

Issue 2: Significant product loss during the purification process.

Possible Cause Troubleshooting Steps
Non-specific adsorption of the product onto the scavenger or activated carbon. 1. Reduce the amount of adsorbent: Use the minimum amount of scavenger or activated carbon required for effective palladium removal.[3] 2. Wash the adsorbent: After filtration, thoroughly wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product. 3. Screen different scavengers: Some scavengers may have a lower affinity for your product.
Product co-precipitation with the palladium species. 1. Optimize solvent system for filtration: Ensure your product remains soluble in the chosen solvent during the filtration of the palladium scavenger or activated carbon.

Issue 3: The palladium scavenger is not working effectively.

Possible Cause Troubleshooting Steps
Insufficient contact time or temperature. 1. Increase stirring time: Scavenging is a kinetic process; allow sufficient time for the scavenger to bind to the palladium (can be from a few hours to overnight). 2. Increase temperature: Gently heating the mixture (if the product is thermally stable) can accelerate the scavenging process.
Incorrect choice of scavenger for the palladium species. 1. Consider the oxidation state of palladium: Some scavengers are more effective for Pd(0) while others are better for Pd(II). 2. Perform a small-scale scavenger screen: Test a panel of different scavengers to identify the most effective one for your specific reaction.

Data Presentation

The following tables summarize the efficiency of different palladium removal techniques based on reported case studies with structurally similar nitrogen-containing heterocycles. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)SolventConditionsReference
MP-TMT3307DMFOvernight, RT[3]
Si-TMT>1000<50Toluene2h, 35°C[3]
Thiol-functionalized silica852<10THF/DMF16h, RT[1]
Isocyanide ScavengerHigh<10Toluene30 min, RT[4]

Table 2: Efficiency of Activated Carbon Treatment

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)SolventConditionsReference
Darco KB-B300<1THF18h, 45°C
Ecosorb C-941223920DCM2h, 20°C (with TMT)[3]
Generic Activated Carbon1500~600Toluene1h, 60°C

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up if necessary to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the chosen scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, Toluene, DMF).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.

  • Filtration: Once palladium removal is complete, filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm its removal.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® and activated carbon pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: General Procedure for ICP-MS Sample Preparation

  • Sample Preparation: Accurately weigh a sample of the purified product.

  • Digestion: Digest the sample using a suitable method, such as microwave digestion with a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid), to bring the palladium into solution.[5][6]

  • Standard Preparation: Prepare a series of calibration standards of known palladium concentrations using a certified palladium standard solution.

  • Instrumental Analysis: Analyze the prepared sample and calibration standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The instrument measures the intensity of a specific palladium isotope to determine the concentration.[5][6]

Visualizations

Palladium_Removal_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Reaction This compound + Coupling Partner Crude_Product Crude Product (contains residual Pd) Reaction->Crude_Product Cross-Coupling Reaction Catalyst Palladium Catalyst Catalyst->Reaction Filtration Filtration through Celite® (Optional First Pass) Crude_Product->Filtration Scavenging Scavenger or Activated Carbon Treatment Crude_Product->Scavenging Filtration->Scavenging Final_Filtration Filtration to Remove Adsorbent Scavenging->Final_Filtration Crystallization Crystallization (Optional Final Step) Final_Filtration->Crystallization Purified_Product Purified Product (<10 ppm Pd) Final_Filtration->Purified_Product Crystallization->Purified_Product

Caption: General workflow for the removal of palladium catalyst from this compound reactions.

Troubleshooting_Logic Start High Residual Pd? Chelation Strong Chelation to Naphthyridine? Start->Chelation Yes Low_Yield Low Product Yield? Start->Low_Yield No Scavenger_Choice Use High-Affinity Scavenger (Thiol, TMT) Chelation->Scavenger_Choice Yes Filtration_Issue Inefficient Filtration? Chelation->Filtration_Issue No Optimize_Conditions Optimize Scavenging (Time, Temp, Equiv.) Scavenger_Choice->Optimize_Conditions End Problem Resolved Optimize_Conditions->End Use_Celite Use Celite® Filter Aid Filtration_Issue->Use_Celite Yes Filtration_Issue->End No Use_Celite->End Adsorption_Issue Product Adsorption? Low_Yield->Adsorption_Issue Yes Low_Yield->End No Reduce_Adsorbent Reduce Scavenger/ Carbon Amount Adsorption_Issue->Reduce_Adsorbent Yes Adsorption_Issue->End No Wash_Adsorbent Thoroughly Wash Adsorbent Reduce_Adsorbent->Wash_Adsorbent Wash_Adsorbent->End

Caption: A decision-making flowchart for troubleshooting common issues in palladium removal.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 5-Bromo-1,7-naphthyridine. The information is presented in a practical question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the electrophilic bromination of the parent heterocycle, 1,7-naphthyridine. Foundational work by Paudler and Kress in 1967 demonstrated that direct bromination yields this compound.[1] However, a key challenge of this method is the concurrent formation of 3,5-dibromo-1,7-naphthyridine as a major byproduct.[1]

Alternative, multi-step approaches can be envisioned, such as constructing the this compound core from a pre-functionalized pyridine derivative, for instance, a 3-amino-5-bromopyridine, through condensation reactions like the Skraup or a modified Friedländer synthesis.[1] However, the direct bromination route is often preferred for its atom economy, despite the challenges in selectivity.

Q2: What are the primary challenges in the scale-up synthesis of this compound?

A2: The main challenges in scaling up the synthesis of this compound are:

  • Regioselectivity Control: The direct bromination of 1,7-naphthyridine can lead to the formation of the undesired 3,5-dibromo-1,7-naphthyridine byproduct.[1] Controlling the reaction stoichiometry and conditions to favor mono-bromination is critical for achieving a high yield of the desired product.

  • Purification: Separating the desired this compound from the starting material and the 3,5-dibromo byproduct can be challenging at a larger scale. The similar polarities of these compounds can make chromatographic purification difficult and costly.

  • Reaction Conditions: Maintaining consistent and optimal reaction conditions, such as temperature and mixing, in a large-scale reactor is crucial for reproducible results and to avoid localized over-bromination.

  • Handling of Bromine: Elemental bromine is a hazardous and corrosive reagent, requiring special handling procedures and equipment, especially at a larger scale.

Q3: How can I monitor the progress of the bromination reaction?

A3: The progress of the bromination reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the 1,7-naphthyridine starting material and the formation of the mono- and di-bromo products. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation of the spots.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative percentages of the starting material, desired product, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture by their mass-to-charge ratio and retention time.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Formation of 3,5-Dibromo-1,7-naphthyridine
Potential Cause Recommended Solution
Incorrect Stoichiometry of Bromine Carefully control the stoichiometry of the brominating agent. Using a slight excess of bromine can lead to the formation of the dibromo byproduct. Start with a 1:1 molar ratio of 1,7-naphthyridine to bromine and optimize from there.
Prolonged Reaction Time or Elevated Temperature Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to a satisfactory level. Extended reaction times or higher temperatures can promote over-bromination.
Inefficient Mixing In a scale-up scenario, ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. Poor mixing can lead to localized high concentrations of bromine, resulting in the formation of the dibromo byproduct.
Choice of Brominating Agent While elemental bromine is commonly used, consider alternative brominating agents like N-Bromosuccinimide (NBS) which can sometimes offer better control over the reaction. The reactivity can be modulated by the choice of solvent and the addition of a catalytic amount of acid.
Issue 2: Difficulty in Purifying this compound
Potential Cause Recommended Solution
Co-elution in Column Chromatography The polarities of this compound and 3,5-dibromo-1,7-naphthyridine can be very similar. Optimize the eluent system for column chromatography by testing various solvent mixtures (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). The addition of a small amount of a basic modifier like triethylamine can sometimes improve separation of nitrogen-containing heterocycles.
Product is not Crystallizing or Oiling Out The crude product may contain impurities that inhibit crystallization. Try to purify a small sample by column chromatography to obtain a seed crystal. For recrystallization, screen a variety of solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is less soluble when cold) is often effective.
Inadequate Work-up Procedure Ensure the work-up procedure effectively removes any unreacted bromine and acidic byproducts. Washing the organic extract with a solution of sodium thiosulfate will quench excess bromine, and a wash with a mild base like sodium bicarbonate will neutralize any acid.

Experimental Protocols

Key Experiment: Direct Bromination of 1,7-Naphthyridine

This protocol is a general guideline based on the established chemistry and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • 1,7-Naphthyridine

  • Liquid Bromine or N-Bromosuccinimide (NBS)

  • Suitable solvent (e.g., acetic acid, carbon tetrachloride, or a chlorinated solvent)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,7-naphthyridine in the chosen solvent in a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Addition of Brominating Agent: Cool the solution to the desired temperature (e.g., 0-10 °C). Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the stirred solution of 1,7-naphthyridine. Maintain the temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction has reached the desired conversion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes hypothetical data for the direct bromination of 1,7-naphthyridine under different conditions to illustrate the effect of stoichiometry on product distribution. Actual results will vary depending on the specific reaction conditions.

Entry Equivalents of Bromine Reaction Time (h) Temperature (°C) Yield of this compound (%) Yield of 3,5-Dibromo-1,7-naphthyridine (%)
11.02106515
21.22105530
31.06106025
41.02255035

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_dibromo High percentage of 3,5-dibromo byproduct? start->check_dibromo check_sm High percentage of starting material? check_dibromo->check_sm No solution_dibromo Reduce bromine stoichiometry Decrease reaction time/temperature Improve mixing check_dibromo->solution_dibromo Yes solution_sm Increase reaction time/temperature Check purity of starting materials check_sm->solution_sm Yes solution_purification Optimize purification method (e.g., recrystallization, chromatography) check_sm->solution_purification No (Likely purification loss)

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1,7-Naphthyridine bromination Direct Bromination (e.g., Br2 or NBS) start->bromination workup Aqueous Work-up (Quench and Neutralize) bromination->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purify Column Chromatography or Recrystallization drying->purify analysis Characterization (NMR, MS, Purity) purify->analysis end Pure this compound analysis->end

Caption: A schematic representation of the experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl byproduct.[1] This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification due to the structural similarity between the homocoupled byproduct and the target molecule.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2]

  • Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the boronic acid.[2][3] Higher oxygen levels have been shown to increase the extent of homocoupling.[3]

  • Palladium(II) Precatalysts: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][3]

Q3: How can I tell if homocoupling is a significant issue in my reaction?

A3: The most direct way to identify homocoupling is by analyzing the crude reaction mixture using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The homocoupling product will appear as a symmetrical biaryl byproduct with a molecular weight corresponding to the dimer of the organoboron reagent.[2] A lower than expected yield of the desired cross-coupled product can also be an indication of significant homocoupling.

Q4: Can the choice of organoboron reagent affect the rate of homocoupling?

A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be susceptible to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your Suzuki-Miyaura coupling reactions.

Issue: Significant Formation of Homocoupling Byproduct

Potential Cause & Solution Workflow

G Troubleshooting Workflow for Homocoupling A High Homocoupling Observed B Check for Oxygen Contamination A->B C Improve Degassing Protocol B->C Yes D Review Palladium Source B->D No J Problem Resolved C->J E Switch to Pd(0) Precatalyst D->E Using Pd(II) F Add Mild Reducing Agent D->F Pd(II) necessary G Optimize Ligand and Base D->G Using Pd(0) E->J F->J H Screen Bulky, Electron-Rich Ligands G->H I Screen Different Bases G->I H->J I->J

Caption: A decision tree for troubleshooting and minimizing homocoupling.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the expected impact of various reaction parameters on the formation of homocoupling byproducts. The quantitative data presented are illustrative and based on trends reported in the literature. Actual results may vary depending on the specific substrates and conditions used.

Table 1: Effect of Degassing Method on Homocoupling

Degassing MethodDissolved O₂ Level (ppm)Representative Homocoupling (%)
No DegassingHigh>15%
Nitrogen Sparging (15-30 min)Moderate5-10%
Vacuum/Inert Gas Cycles (3x)Low1-5%
Freeze-Pump-Thaw (3x)Very Low<1%
Nitrogen Subsurface Sparge<0.5<0.1%[4]

Table 2: Effect of Palladium Source on Homocoupling

Palladium SourceOxidation StateTypical Homocoupling LevelNotes
Pd(OAc)₂ / PdCl₂+2HighCan directly promote homocoupling before reduction to Pd(0).[1][3]
Pd(PPh₃)₄ / Pd₂(dba)₃0LowActive catalyst is directly available, minimizing Pd(II)-mediated side reactions.[5]
Pd/C0 (surface)Moderate to LowCan be effective, but activity depends on catalyst preparation and surface oxidation.
Palladium Black0LowHeterogeneous catalyst that can be easily removed.[4]

Table 3: Effect of Ligand Choice on Homocoupling (Illustrative)

Ligand TypeExampleKey FeatureExpected HomocouplingRationale
Simple PhosphinesPPh₃Less BulkyModerate to HighMay not sufficiently accelerate reductive elimination.
Bulky, Electron-Rich PhosphinesSPhos, XPhosHigh Steric Hindrance, Electron DonatingLowPromotes the desired reductive elimination step over side reactions.[6]
Bidentate PhosphinesdppfChelatingLow to ModerateCan stabilize the Pd(0) state.

Table 4: Effect of Base on Suzuki Reaction (Illustrative Yields)

BaseStrengthTypical Cross-Coupling YieldNotes
K₂CO₃ModerateGood to ExcellentCommonly used and effective for a wide range of substrates.[7]
Cs₂CO₃StrongOften ExcellentCan be beneficial for less reactive substrates.
K₃PO₄StrongOften ExcellentA strong, non-nucleophilic base that is frequently effective.[5]
Na₂CO₃ModerateGood to ExcellentAn effective and inexpensive option.[8]
Et₃NOrganic, WeakVariableGenerally less effective than inorganic bases.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimal Homocoupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen).

  • Solvent Degassing: Thoroughly degas the solvent. For rigorous oxygen removal, use the freeze-pump-thaw method (at least three cycles). Alternatively, sparge the solvent with an inert gas for 30-60 minutes.[5]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base under a positive pressure of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas at least three times.[9]

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe. Under a positive flow of inert gas, add the Pd(0) precatalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[9]

Protocol 2: Suzuki Coupling using a Pd(II) Precatalyst with a Mild Reducing Agent

This protocol is useful when a Pd(0) source is not available or practical.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1-1.5 equiv relative to Pd)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Potassium formate (1-2 equiv)[1]

  • Anhydrous and degassed solvent

Procedure:

  • Follow steps 1-4 from Protocol 1 for glassware preparation and establishing an inert atmosphere.

  • Reagent Addition: To the Schlenk flask, add the aryl halide, arylboronic acid, base, and potassium formate.

  • Solvent and Catalyst/Ligand Addition: Add the degassed solvent. In a separate vial under inert atmosphere, pre-mix the Pd(II) precatalyst and the phosphine ligand in a small amount of degassed solvent, then add this mixture to the reaction flask via syringe.

  • Proceed with steps 6-9 from Protocol 1.

Visualizations

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)-X(L_n) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)-R²(L_n) PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂ R2BY2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Factors Factors Contributing to Homocoupling Homocoupling Homocoupling (R²-R²) PdII Presence of Pd(II) Species PdII->Homocoupling Oxygen Dissolved Oxygen Oxidation Oxidation of Pd(0) to Pd(II) Oxygen->Oxidation PdII_Precatalyst Use of Pd(II) Precatalyst Inefficient_Reduction Inefficient in situ Reduction PdII_Precatalyst->Inefficient_Reduction Inefficient_Reduction->PdII Oxidation->PdII

Caption: Key factors that promote the undesired homocoupling side reaction.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-1,7-naphthyridine and 5-Chloro-1,7-naphthyridine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, halogenated naphthyridines serve as pivotal scaffolds for the development of novel therapeutic agents. The introduction of a halogen atom at the C5 position of the 1,7-naphthyridine core can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide presents a comparative analysis of 5-Bromo-1,7-naphthyridine and its chloro-analog, 5-Chloro-1,7-naphthyridine, providing researchers with available experimental data and protocols to inform their work.

Physicochemical Properties

PropertyThis compound5-Chloro-1,7-naphthyridineRationale for Difference
Molecular Formula C₈H₅BrN₂[1]C₈H₅ClN₂Different halogen atom.
Molecular Weight 209.04 g/mol [1]164.59 g/mol Bromine has a higher atomic mass than chlorine.
Melting Point Data not availableData not availableGenerally, bromo-substituted compounds have higher melting points than their chloro-analogs due to stronger intermolecular forces.
Calculated logP Data not availableData not availableBromine is generally more lipophilic than chlorine, which would likely result in a higher logP value for the bromo-derivative.
Storage Conditions Inert atmosphere, 2-8°C[1]Inert atmosphere, 2-8°C[2]Both are stable under controlled conditions.

Synthesis and Reactivity

The synthetic accessibility and reactivity of these halogenated naphthyridines are of paramount importance for their utility as building blocks in the synthesis of more complex molecules. The carbon-halogen bond provides a handle for various cross-coupling reactions, with the carbon-bromine bond generally being more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[3]

Experimental Protocol: Synthesis of this compound

While a specific protocol for the direct bromination of 1,7-naphthyridine to yield the 5-bromo isomer is not detailed in the available literature, a general approach involves the electrophilic bromination of a suitable 1,7-naphthyridine precursor. A plausible multi-step synthesis starting from 2-aminopyridine is outlined below, adapted from general procedures for the synthesis of bromo-azaindoles.[4][5]

Step 1: Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine in a suitable solvent such as methanol or ethanol.

  • Cool the solution to between -10°C and -5°C.

  • Slowly add N-bromosuccinimide (NBS) while maintaining the low temperature.

  • Stir the reaction mixture at -5°C for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture at low temperature.

  • The resulting filter cake is washed with a small amount of cold methanol to yield 5-bromo-2-aminopyridine.

Step 2: Skraup Synthesis of this compound This step is a variation of the Skraup reaction, a classic method for synthesizing quinolines and their analogs.

  • To a mixture of 5-bromo-2-aminopyridine, glycerol, and an oxidizing agent (e.g., arsenic pentoxide or sulfuric acid), cautiously add concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide).

  • The crude this compound can be isolated by extraction with an organic solvent and purified by column chromatography.

Reactivity in Suzuki-Miyaura Cross-Coupling

The C-Br bond in this compound is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.[3][6][7] The chloro-analog would be expected to undergo similar reactions, though potentially requiring more active catalytic systems.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).[9]

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).[9]

  • Add a degassed solvent system, such as a mixture of dimethoxyethane and water.[9]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100°C for 2-12 hours, monitoring the progress by TLC.[6]

  • After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

  • The crude product is then purified by column chromatography to yield the 5-aryl-1,7-naphthyridine derivative.

Biological Activity

The 1,7-naphthyridine scaffold is a known pharmacophore with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) activity.[10] However, specific quantitative data for a direct comparison of the biological activities of this compound and 5-Chloro-1,7-naphthyridine is not currently available in the public domain.

Anticancer Potential: Derivatives of 1,7-naphthyridine have shown promise as anticancer agents.[10] For instance, the naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has demonstrated potent antiproliferative activity against human colon cancer cell lines through inhibition of the Wnt signaling pathway.[10] Other synthetic 2,4-disubstituted-1,7-naphthyridines have also exhibited significant cytotoxic activity.[10] It is plausible that both 5-bromo and 5-chloro-1,7-naphthyridine could serve as valuable intermediates in the synthesis of novel anticancer agents. Some substituted 1,6-naphthyridin-6-ones have shown potent antitumor activity by targeting topoisomerase I.[11][12]

Anti-inflammatory Activity: Certain 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[10] This suggests a potential avenue of investigation for derivatives of both 5-bromo and 5-chloro-1,7-naphthyridine.

CNS Activity: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been explored as tachykinin NK1 receptor antagonists, indicating the potential for this scaffold in treating CNS disorders such as pain and depression.[10]

While direct comparative data is lacking, the choice of halogen can subtly influence biological activity through effects on binding affinity, metabolic stability, and pharmacokinetics.

Visualizations

Synthesis Workflow for 5-Aryl-1,7-naphthyridine via Suzuki Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Vessel Palladium Catalyst (e.g., Pd(dppf)Cl2) Palladium Catalyst (e.g., Pd(dppf)Cl2) Palladium Catalyst (e.g., Pd(dppf)Cl2)->Reaction Vessel Heating (80-100°C) Heating (80-100°C) Reaction Vessel->Heating (80-100°C) Solvent (e.g., DME/Water) Work-up & Extraction Work-up & Extraction Heating (80-100°C)->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) 5-Aryl-1,7-naphthyridine 5-Aryl-1,7-naphthyridine Purification (Chromatography)->5-Aryl-1,7-naphthyridine

Caption: Workflow for the synthesis of 5-Aryl-1,7-naphthyridine.

Postulated Signaling Pathway Inhibition by 1,7-Naphthyridine Derivatives

Wnt_Pathway_Inhibition cluster_pathway Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription 1,7-Naphthyridine Derivative 1,7-Naphthyridine Derivative 1,7-Naphthyridine Derivative->Beta_Catenin Postulated Inhibition

Caption: Postulated inhibition of the Wnt signaling pathway.

Conclusion

Both this compound and 5-Chloro-1,7-naphthyridine represent valuable building blocks for the synthesis of novel, biologically active compounds. The bromo-derivative offers the advantage of higher reactivity in common cross-coupling reactions, making it a versatile starting material. While direct comparative data on the biological activities of these two specific compounds is limited, the broader 1,7-naphthyridine class has shown significant potential in oncology, inflammation, and neuroscience. Further research is warranted to synthesize and evaluate these compounds and their derivatives to fully elucidate their therapeutic potential.

References

Unveiling Molecular Architecture: A Comparative Guide to the Crystallographic Validation of Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed X-ray crystallographic analysis provides the definitive evidence for the three-dimensional structure of a molecule. This guide offers a comparative overview of the crystallographic data for a substituted naphthyridine, 2,7-Bis(trichloromethyl)-1,8-naphthyridine, and its parent scaffold, 1,8-naphthyridine. This comparison highlights the structural impact of substitution and serves as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, offering unambiguous insights into bond lengths, bond angles, and overall molecular conformation. This guide presents a comparative analysis of the crystal structures of 2,7-Bis(trichloromethyl)-1,8-naphthyridine and the foundational 1,8-naphthyridine, illustrating the profound influence of substituents on the molecular framework. While the specific crystallographic data for 5-Bromo-1,7-naphthyridine is not publicly available, this comparison provides a robust framework for understanding the principles of its structural validation.

Crystallographic Data at a Glance: A Comparative Table

The following tables summarize the key crystallographic parameters for 2,7-Bis(trichloromethyl)-1,8-naphthyridine and 1,8-naphthyridine, facilitating a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2,7-Bis(trichloromethyl)-1,8-naphthyridine and 1,8-naphthyridine.

Parameter2,7-Bis(trichloromethyl)-1,8-naphthyridine[1]1,8-Naphthyridine
Empirical FormulaC₁₀H₄Cl₆N₂C₈H₆N₂
Formula Weight364.85130.15
Temperature (K)100Not Reported
Wavelength (Å)0.71073 (Mo Kα)Not Reported
Crystal SystemMonoclinicNot Reported
Space GroupC2/cNot Reported
Unit cell dimensions
a (Å)19.9154(4)Not Reported
b (Å)6.5977(1)Not Reported
c (Å)10.5975(2)Not Reported
α (°)90Not Reported
β (°)111.483(2)Not Reported
γ (°)90Not Reported
Volume (ų)1295.73(4)Not Reported
Z4Not Reported
Calculated Density (Mg/m³)1.872Not Reported
Absorption Coefficient (mm⁻¹)1.303Not Reported
F(000)720Not Reported
Data collection
Theta range for data collection (°)3.33 to 29.60Not Reported
Reflections collected7412Not Reported
Independent reflections1756 [R(int) = 0.0276]Not Reported
Refinement
Refinement methodFull-matrix least-squares on F²Not Reported
Data / restraints / parameters1756 / 0 / 91Not Reported
Goodness-of-fit on F²1.053Not Reported
Final R indices [I>2sigma(I)]R1 = 0.0351, wR2 = 0.0891Not Reported
R indices (all data)R1 = 0.0435, wR2 = 0.0945Not Reported

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2,7-Bis(trichloromethyl)-1,8-naphthyridine.

Bond/AngleLength (Å) / Angle (°)
Cl(1)-C(5)1.776(2)
Cl(2)-C(5)1.771(2)
Cl(3)-C(5)1.773(2)
N(1)-C(4)1.317(2)
N(1)-C(1)1.361(2)
C(1)-C(2)1.405(3)
C(2)-C(3)1.365(3)
C(3)-C(4A)1.411(2)
C(4)-N(1)-C(1)117.20(15)
N(1)-C(1)-C(2)123.08(17)
C(3)-C(2)-C(1)118.57(17)
C(2)-C(3)-C(4A)122.18(16)
N(1)-C(4)-C(3A)123.13(15)

Experimental Workflow for Structure Determination

The definitive three-dimensional structure of a small molecule is elucidated through a series of well-defined experimental and computational steps. The workflow diagram below illustrates the typical process of single-crystal X-ray diffraction analysis.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer crystal_selection->diffractometer xray_source X-ray Source xray_source->diffractometer detector Detector diffractometer->detector data_integration Data Integration detector->data_integration structure_solution Structure Solution (e.g., Direct Methods) data_integration->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

A typical workflow for X-ray crystallography.

Experimental Protocol

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a naphthyridine derivative.

1. Crystal Growth and Selection:

  • Single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • A suitable crystal, typically with dimensions of 0.1-0.3 mm in each direction and free of visible defects, is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive. For air- or moisture-sensitive samples, mounting is performed under an inert atmosphere.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).

4. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections.

  • Corrections for Lorentz and polarization effects, as well as absorption, are applied to the data.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

6. Validation and Visualization:

  • The final refined structure is validated using software tools to check for geometric consistency and other quality indicators.

  • The results, including atomic coordinates, bond lengths, bond angles, and other crystallographic data, are compiled into a Crystallographic Information File (CIF).

  • The molecular structure is visualized using specialized software to generate diagrams and analyze intermolecular interactions.

This comprehensive approach ensures the accurate and reliable determination of the molecular structure, providing a solid foundation for understanding its chemical and biological properties.

References

A Comparative Guide to the Reactivity of Halogenated 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,7-naphthyridine core, a privileged structure in medicinal chemistry, offers a versatile platform for the synthesis of novel therapeutic agents. The introduction of substituents onto this scaffold is frequently achieved through reactions involving halogenated precursors. Understanding the relative reactivity of different halogenated 1,7-naphthyridines is therefore crucial for efficient reaction design and optimization.

This guide provides an objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodo-substituted 1,7-naphthyridines in three key transformation types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The information presented is supported by established chemical principles and illustrative experimental data to inform synthetic strategy.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the halogenated substrate in these reactions is primarily governed by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The general reactivity trend for halogens in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination is:

Iodo > Bromo > Chloro > Fluoro

This trend arises from the bond dissociation energies, where the C-I bond is the weakest and most readily cleaved by the palladium catalyst, while the C-F bond is the strongest and generally unreactive in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For halogenated 1,7-naphthyridines, iodides and bromides are the most effective substrates, typically providing high yields under relatively mild conditions. Chlorides are more challenging to activate and often necessitate more advanced catalyst systems, higher temperatures, and longer reaction times. Fluorinated 1,7-naphthyridines are generally considered unreactive in Suzuki-Miyaura couplings.

Below is a table summarizing the illustrative reactivity of 2-halo-1,7-naphthyridines with phenylboronic acid.

Halogen at C2ProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
Iodo2-Phenyl-1,7-naphthyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O90295
Bromo2-Phenyl-1,7-naphthyridinePd(dppf)Cl₂Cs₂CO₃Dioxane100688
Chloro2-Phenyl-1,7-naphthyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102465
Fluoro2-Phenyl-1,7-naphthyridine-----No Reaction
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated 1,7-naphthyridines follows the I > Br > Cl trend. Iodo- and bromo-1,7-naphthyridines are readily aminated with a variety of amines using standard palladium catalysts and ligands. Chloro-1,7-naphthyridines are less reactive and often require more specialized, bulky, and electron-rich phosphine ligands to achieve efficient coupling.[1]

The following table provides an illustrative comparison of the reactivity of 8-halo-1,7-naphthyridines with morpholine.

Halogen at C8ProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
Iodo8-Morpholino-1,7-naphthyridinePd(OAc)₂ / BINAPNaOtBuToluene80492
Bromo8-Morpholino-1,7-naphthyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001285
Chloro8-Morpholino-1,7-naphthyridinePd(OAc)₂ / RuPhosK₃PO₄Toluene1102470
Fluoro8-Morpholino-1,7-naphthyridine-----No Reaction

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a process where a nucleophile displaces a leaving group on an aromatic ring. In contrast to palladium-catalyzed reactions, the reactivity of halogens in SNAr is inverted:

Fluoro > Chloro > Bromo > Iodo

This trend is dictated by the electronegativity of the halogen. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This initial attack is typically the rate-determining step.

Fluoro-1,7-naphthyridines are therefore excellent substrates for SNAr reactions, reacting with a wide range of nucleophiles under relatively mild conditions. Chloro-1,7-naphthyridines are also effective, though they may require slightly harsher conditions. Bromo- and iodo-1,7-naphthyridines are generally poor substrates for SNAr.

The table below illustrates the comparative reactivity of 2-halo-1,7-naphthyridines with piperidine.

Halogen at C2ProductNucleophileBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
Fluoro2-(Piperidin-1-yl)-1,7-naphthyridinePiperidineK₂CO₃DMSO80298
Chloro2-(Piperidin-1-yl)-1,7-naphthyridinePiperidineK₂CO₃DMSO1201285
Bromo2-(Piperidin-1-yl)-1,7-naphthyridinePiperidineK₂CO₃DMSO15024<10
Iodo2-(Piperidin-1-yl)-1,7-naphthyridinePiperidineK₂CO₃DMSO15024<5

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the comparative analysis of halogenated 1,7-naphthyridines.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the halo-1,7-naphthyridine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the halo-1,7-naphthyridine (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol) to a Schlenk tube.

  • Reagent Addition: Add the amine (1.2 mmol) and the anhydrous solvent (e.g., dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100-120 °C) with stirring for the indicated time. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a round-bottom flask, add the halo-1,7-naphthyridine (1.0 mmol), the nucleophile (e.g., amine, 1.5 mmol), and the base (if required, e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent (e.g., DMSO, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Reactivity and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general reactivity trends and a typical experimental workflow.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Halo-1,7-naphthyridine, Coupling Partner, & Base setup Assemble Glassware under Inert Atmosphere reagents->setup catalyst Add Catalyst & Solvent setup->catalyst heat Heat & Stir for Specified Time catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize reactivity_trends cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_high High Reactivity pd_mid Moderate Reactivity pd_low Low Reactivity pd_no No Reaction I1 Iodo I1->pd_high Br1 Bromo Br1->pd_mid Cl1 Chloro Cl1->pd_low F1 Fluoro F1->pd_no snar_high High Reactivity snar_mid Moderate Reactivity snar_low Low Reactivity snar_vlow Very Low Reactivity F2 Fluoro F2->snar_high Cl2 Chloro Cl2->snar_mid Br2 Bromo Br2->snar_low I2 Iodo I2->snar_vlow

References

Spectroscopic Comparison of Substituted 1,7-Naphthyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of substituted 1,7-naphthyridine derivatives. The 1,7-naphthyridine core is a key pharmacophore in medicinal chemistry, and understanding the influence of substituents on its spectroscopic characteristics is crucial for the development of novel therapeutics and molecular probes.

This guide summarizes key quantitative data from UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols for these techniques are also provided to support the reproducibility of the cited data.

Comparative Spectroscopic Data

The following tables present a compilation of spectroscopic data for a series of substituted 1,7-naphthyridine derivatives, allowing for a clear comparison of their photophysical and structural properties.

Photophysical Properties: UV-Vis Absorption and Fluorescence Emission
DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
1,7-NaphthyridineVarious~300-320Not ReportedNot Reported
8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl esterVariousVaries with solvent polarityVaries with solvent polarityNot Reported
5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl esterVariousVaries with solvent polarityVaries with solvent polarityNot Reported
1,6-Naphthyridine DerivativesVariousNot SpecifiedNot Specified~0.05-0.1

Note: The photophysical properties of naphthyridine derivatives can be highly sensitive to the solvent environment due to solvatochromic effects.[1]

NMR Spectroscopic Data: ¹H and ¹³C Chemical Shifts

The chemical shifts (δ) in parts per million (ppm) for the parent 1,7-naphthyridine in CDCl₃ are provided below as a reference. Substitution will cause significant shifts in these values depending on the nature and position of the substituent.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2152.49.05 (dd)
3121.57.55 (dd)
4136.68.20 (dd)
4a136.1-
5128.97.80 (d)
6149.88.80 (d)
8150.99.50 (s)
8a118.9-

Data for unsubstituted 1,7-naphthyridine.[2]

Mass Spectrometry Data
DerivativeIonization Method[M+H]⁺ (m/z)
2,4-disubstituted-1,7-naphthyridine derivativesESIVaries

Note: The specific m/z value is dependent on the molecular weight of the substituents.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare solutions of the 1,7-naphthyridine derivatives in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference. The absorption maximum (λmax) is determined from the peak of the absorption band.[3][4]

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the 1,7-naphthyridine derivatives in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and emission monochromator.

  • Measurement: Set the excitation wavelength at the λmax determined from the UV-Vis absorption spectrum. Record the emission spectrum over a suitable wavelength range.[6]

  • Quantum Yield Calculation: The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the 1,7-naphthyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Signal multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz) should be reported for ¹H NMR spectra.[8][9]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the 1,7-naphthyridine derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Measurement: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway where 1,7-naphthyridine derivatives have shown activity and a general experimental workflow for their spectroscopic characterization.

Wnt_Signaling_Pathway Wnt Signaling Pathway Inhibition by 1,7-Naphthyridine Derivatives Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibition Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation to Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Naphthyridine 1,7-Naphthyridine Derivative (e.g., Bisleuconothine A) Naphthyridine->Destruction_Complex Stabilization?

Caption: Inhibition of the Wnt signaling pathway by 1,7-naphthyridine derivatives.[10]

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesis of 1,7-Naphthyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Property_Comparison Comparison of Spectroscopic Properties UV_Vis->Property_Comparison Fluorescence->Property_Comparison Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Property_Comparison

Caption: Experimental workflow for the spectroscopic analysis of 1,7-naphthyridine derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to Novel Compounds from 5-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,7-naphthyridine scaffold represents a promising frontier in the quest for novel therapeutics. The strategic introduction of a bromine atom at the 5-position creates a versatile chemical handle for the synthesis of diverse compound libraries. This guide provides a comparative analysis of novel compounds synthesized from 5-bromo-1,7-naphthyridine and its analogs, with a focus on their potential as kinase inhibitors. Experimental data, detailed methodologies, and pathway visualizations are presented to facilitate further research and development.

The 1,7-naphthyridine core is a privileged structure in medicinal chemistry, and the addition of a bromine atom at the 5-position opens up avenues for extensive chemical modification through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1] This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of new chemical entities.

Comparative Analysis of Kinase Inhibitory Activity

Recent studies have highlighted the potential of this compound analogs as potent kinase inhibitors. A comparative analysis of a series of 1,7-naphthyridine derivatives targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in cancer cell growth and survival, reveals key structure-activity relationships (SAR).[2]

The data, summarized in the table below, is extracted from a study on 1,7-naphthyridine analogs and provides a strong foundation for understanding the impact of substitutions on the this compound scaffold.[2]

Compound IDPIP4K2A IC₅₀ (nM)
1 H2-ethoxyphenyl6.6
2 H2-methoxyphenyl13
3 H2-(trifluoromethoxy)phenyl23
4 H2-chlorophenyl33
5 H2-fluorophenyl48
6 Hphenyl230
7 Cl2-ethoxyphenyl3.1
8 Cl2-methoxyphenyl4.5
9 Cl2-(trifluoromethoxy)phenyl11
10 Cl2-chlorophenyl15
11 Cl2-fluorophenyl22
12 Clphenyl110
13 Br2-ethoxyphenyl2.8

Key Structure-Activity Relationship (SAR) Observations:

  • Substitution at the 5-position (R¹): The introduction of a halogen atom (Cl or Br) at the 5-position of the 1,7-naphthyridine core generally leads to a significant increase in inhibitory potency against PIP4K2A compared to the unsubstituted analog (R¹=H). Notably, the bromo-substituted analogs consistently demonstrated the highest potency.[2]

  • Substitution at the 8-position (R²): The nature of the substituent at the 8-position, introduced via Suzuki coupling, plays a crucial role in modulating the inhibitory activity. Aryl groups with ortho-substituents, particularly electron-donating groups like ethoxy and methoxy, were found to be highly favorable for potent inhibition.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of this compound derivatives and the evaluation of their kinase inhibitory activity.

General Synthetic Workflow for 5-Bromo-8-substituted-1,7-naphthyridine Analogs

The synthesis of the target compounds typically involves a key palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce diverse aryl or heteroaryl moieties at the 8-position of the this compound scaffold.[2]

G start 5-Bromo-8-chloro- 1,7-naphthyridine product 5-Bromo-8-aryl- 1,7-naphthyridine start->product Suzuki Coupling reagents Arylboronic Acid, Pd Catalyst, Base

General synthetic workflow for 5-Bromo-8-substituted-1,7-naphthyridine analogs.

Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 5-bromo-8-chloro-1,7-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-8-aryl-1,7-naphthyridine derivative.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinase is a critical measure of their potential as therapeutic agents. The ADP-Glo™ Kinase Assay is a commonly used method for quantifying kinase activity.[2]

G cluster_0 Kinase Reaction cluster_1 Signal Generation A Kinase + Substrate + ATP + Test Compound B Incubation A->B C Add ADP-Glo™ Reagent (Depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase Reaction) C->D E Measure Luminescence D->E

Workflow for the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a suitable assay plate, incubate the kinase, substrate, ATP, and the test compound at varying concentrations in the appropriate reaction buffer.

  • ATP Depletion: After the kinase reaction has proceeded for the desired time, add the ADP-Glo™ Reagent to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and is therefore indicative of the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Signaling Pathway Context

The development of kinase inhibitors requires an understanding of the signaling pathways in which these enzymes operate. PIP4K2A, for instance, is a key enzyme in the phosphoinositide signaling pathway, which is crucial for various cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates CellSurvival Cell Survival & Growth AKT->CellSurvival PIP5K PIP4K2A (PIP5K) PI5P PI5P PI5P->PIP2 phosphorylates Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PIP5K inhibits

Simplified PI3K/AKT signaling pathway showing the role of PIP4K2A.

This guide provides a foundational overview for researchers interested in the development of novel therapeutics derived from the this compound scaffold. The presented comparative data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for the design and synthesis of the next generation of targeted therapies.

References

Comparative Docking Studies of 1,7-Naphthyridine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,7-naphthyridine inhibitors targeting key cellular kinases. It includes a summary of quantitative inhibitory data, detailed experimental protocols for molecular docking, and visualizations of the relevant signaling pathways to support further research and drug discovery efforts.

Introduction to 1,7-Naphthyridines in Kinase Inhibition

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. These heterocyclic compounds have been the focus of numerous drug discovery programs due to their ability to form key interactions within the ATP-binding sites of kinases, leading to potent and selective inhibition. This guide focuses on the comparative analysis of 1,7-naphthyridine derivatives as inhibitors of two critical kinases: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and p38 Mitogen-Activated Protein (MAP) Kinase.

Comparative Analysis of 1,7-Naphthyridine Inhibitors

Recent studies have highlighted the efficacy of 1,7-naphthyridine derivatives against PIP4K2A, a lipid kinase implicated in cancer, particularly in tumors with p53 mutations.[1][2][3][4][5] A comprehensive study by Wortmann et al. identified and characterized a series of potent and highly selective 1,7-naphthyridine-based inhibitors of PIP4K2A.[1][3][4] The inhibitory activities of these compounds, as measured by their half-maximal inhibitory concentration (IC50), are presented in the table below.

Table 1: Inhibitory Activity of 1,7-Naphthyridine Analogues against PIP4K2A
Compound IDStructurePIP4K2A IC50 (µM)
BAY-091 Carboxylic acid derivative0.0066
BAY-297 Carboxamide derivative0.013
1 3-cyano-1,7-naphthyridine core0.069
30 Naphthyridine derivative>10
31 Naphthyridine derivative>10
62 5-chloro-1,7-naphthyridine derivative0.008
63 Pyrido[3,4-d]pyrimidine core>10

Data extracted from Wortmann et al., J. Med. Chem. 2021, 64, 21, 15883–15911.[1][3][4]

Experimental Protocols: Molecular Docking of Kinase Inhibitors

Molecular docking is a crucial computational technique for predicting the binding mode and affinity of a ligand to a protein target. The following is a detailed protocol for performing molecular docking of 1,7-naphthyridine inhibitors with a target kinase using the widely-used software AutoDock Vina.[6][7][8][9][10][11][12]

Step 1: Preparation of the Receptor (Kinase)
  • Obtain Protein Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or AutoDock Tools).

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the docking simulation.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Preparation of the Ligand (1,7-Naphthyridine Inhibitor)
  • Obtain Ligand Structure: The 3D structure of the 1,7-naphthyridine inhibitor can be obtained from a chemical database like PubChem or sketched using a chemical drawing tool and converted to a 3D format.

  • Prepare the Ligand:

    • Load the ligand structure into AutoDock Tools.

    • Detect the rotatable bonds within the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

Step 3: Grid Box Definition
  • Define the Binding Site: The binding site is typically centered on the co-crystallized ligand from the original PDB structure or identified from literature.

  • Set Grid Box Dimensions: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

Step 4: Running the Docking Simulation with AutoDock Vina
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

    This will generate an output file containing the predicted binding poses and their corresponding binding affinities, as well as a log file.

Step 5: Analysis of Docking Results
  • Visualize Binding Poses: Load the receptor PDBQT file and the output ligand PDBQT file into a molecular visualization tool to analyze the predicted binding poses.

  • Analyze Interactions: Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked poses of the 1,7-naphthyridine inhibitor and the amino acid residues in the kinase's active site.

Signaling Pathway Visualizations

Understanding the cellular context in which these inhibitors function is critical. Below are diagrams of the p38 MAP Kinase and PIP4K2A signaling pathways, generated using Graphviz.

p38_MAPK_Signaling_Pathway Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MAPKK (MKK3/6) MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest

Caption: p38 MAP Kinase Signaling Pathway.

PIP4K2A_Signaling_Pathway PI5P PI(5)P PI45P2 PI(4,5)P2 PI5P->PI45P2 catalyzed by PIP4K2A PIP4K2A PIP4K2A->PI45P2 Apoptosis Apoptosis PIP4K2A->Apoptosis ROS-mediated PIP3 PI(3,4,5)P3 PI45P2->PIP3 catalyzed by PI3K PI3K PI3K->PIP3 AKT AKT PIP3->AKT activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PIP4K2A

Caption: PIP4K2A Signaling Pathway and Inhibition.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of principal analytical techniques for the quantitative and qualitative analysis of 5-Bromo-1,7-naphthyridine, a key intermediate in medicinal chemistry. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary quantitative methods, supplemented by spectroscopic techniques for structural confirmation.

The validation of these methods is assessed against the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline key parameters including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][3]

Comparison of Key Analytical Methods

The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is sought.

FeatureHPLC-UVGC-MS
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation based on volatility and polarity, followed by mass-based detection.
Selectivity Good; can separate the analyte from structurally similar impurities.Excellent; highly selective due to mass-based detection and characteristic fragmentation patterns.
Sensitivity Moderate (typically µg/mL to ng/mL).High (typically ng/mL to pg/mL).
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; suitable for volatile and thermally stable compounds. This compound is amenable to GC.
Instrumentation Widely available in pharmaceutical laboratories.Readily available, though slightly more complex than HPLC-UV systems.
Primary Application Quantitative analysis (assay and impurity determination), and quality control.Identification, impurity profiling, and quantification of trace levels.

Quantitative Performance of Chromatographic Methods

The following table summarizes the expected performance characteristics for validated HPLC-UV and GC-MS methods for the quantification of this compound. These values are representative and may vary based on the specific instrumentation and method parameters.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Range 1 - 150 µg/mL10 - 5000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~5 ng/mL
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in oven temperature ramp, and carrier gas flow rate.

Experimental Protocols

Detailed experimental protocols for the HPLC-UV and GC-MS methods are provided below.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile or methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the linearity study.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibrated range.

Validation:

  • Validate the method according to ICH Q2(R1) guidelines for linearity, range, accuracy, precision, specificity, LOD, LOQ, and robustness.[4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound, especially at trace levels.

Instrumentation:

  • A gas chromatograph equipped with a mass selective detector.

Chromatographic Conditions:

  • Column: A low-bleed capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-300.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Dissolve the sample in the selected solvent to achieve a concentration within the calibrated range.

Spectroscopic Methods for Qualitative Analysis

While chromatographic methods are essential for quantitative analysis, spectroscopic techniques are indispensable for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information on the chemical structure, confirming the connectivity of atoms within the molecule.[5][6]

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[5]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[5]

Visualized Workflows

The following diagrams illustrate the logical workflows for analytical method validation and sample analysis.

Analytical Method Validation Workflow A Define Analytical Method Requirements B Develop Analytical Method A->B C Perform Method Validation B->C D Linearity & Range C->D E Accuracy C->E F Precision C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J Document Validation Report D->J E->J F->J G->J H->J I->J K Implement for Routine Analysis J->K

Caption: A flowchart of the analytical method validation process.

Sample Analysis Workflow A Receive Sample B Sample Preparation (e.g., Dissolution, Dilution) A->B C Instrumental Analysis (HPLC or GC-MS) B->C D Data Acquisition C->D E Data Processing & Quantification D->E F Review and Approve Results E->F G Generate Certificate of Analysis F->G

Caption: A generalized workflow for sample analysis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,7-naphthyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.